7-Methoxy-3-methylquinoxalin-2(1H)-one
説明
Structure
2D Structure
特性
IUPAC Name |
7-methoxy-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWKOHIGOPTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618211 | |
| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117237-99-7 | |
| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Derivatives
This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxalin-2(1H)-one core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological activities, and experimental protocols related to this chemical scaffold.
Chemical and Physical Properties
This compound is a solid organic compound. While detailed experimental data on its physical properties are scarce in publicly available literature, its fundamental chemical characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 117237-99-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)NC1=O | [1] |
| InChI Key | Not Available |
Synthesis of this compound Derivatives
A detailed experimental protocol for the synthesis of a complex macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, which utilizes this compound as a key building block, has been reported. This highlights the utility of this scaffold in the synthesis of biologically active molecules.
Experimental Protocol: Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor Incorporating the this compound Moiety
This protocol is adapted from a published procedure for the synthesis of a potent HCV inhibitor and demonstrates the chemical reactivity and utility of the this compound core.
Materials:
-
This compound
-
Appropriately substituted macrocyclic amine precursor
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the macrocyclic amine precursor in DMF, add cesium carbonate and stir at room temperature.
-
Add a solution of a suitable activated derivative of this compound (e.g., a halogenated or sulfonylated derivative) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired macrocyclic inhibitor.
Note: The specific reagents and reaction conditions will vary depending on the exact structure of the target macrocycle. This protocol provides a general framework for the utilization of this compound in complex molecule synthesis.
Synthesis of a macrocyclic derivative.
Biological Activities
The this compound scaffold is a component of molecules with potent biological activities. While extensive data for the parent compound is limited, the activities of its derivatives and closely related analogs provide strong evidence for its therapeutic potential.
Anticancer Activity
Quinoxalin-2(1H)-one derivatives are recognized for their significant anticancer properties. A notable example is the closely related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which has demonstrated potent antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values in the sub-nanomolar range.[2] This analog acts as a tubulin-binding tumor-vascular disrupting agent, inducing apoptosis and disrupting tumor vasculature.[2]
Table 1: Anticancer Activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one [2]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A549 | Lung Carcinoma | < 10 |
| HT29 | Colon Adenocarcinoma | < 10 |
| U87-MG | Glioblastoma | < 10 |
| MCF7 | Breast Adenocarcinoma | < 10 |
| ... (and others in the NCI-60 panel) | (sub-nanomolar range) |
The mechanism of action for the anticancer effects of many quinoxalinone derivatives involves the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Anticancer mechanism via tubulin inhibition.
Antiviral Activity (Hepatitis C Virus)
The this compound moiety is a key structural component of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.
Table 2: Anti-HCV Activity of a Macrocyclic Inhibitor Containing the this compound Scaffold [3]
| HCV Genotype/Variant | EC₅₀ (nM) |
| Wild-type | 0.4 |
| A156T Mutant | 2.1 |
| D168A Mutant | 2.2 |
The potent activity of these inhibitors highlights the importance of the quinoxalinone scaffold in achieving high-affinity binding to the viral protease.
Anti-HCV mechanism via NS3/4A protease inhibition.
Antimicrobial Activity
Derivatives of quinoxalin-2(1H)-one have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. While specific data for this compound is not available, related compounds have shown significant efficacy.
Table 3: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazol-1-ylquinoxalin-2(1H)-ones | Gram-positive & Gram-negative bacteria | 7.8 - 500 | [4] |
| Quinoxaline 1,4-dioxide derivatives | Mycobacterium tuberculosis | (Potent inhibition) | [5] |
The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or interference with microbial DNA synthesis.[6]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of quinoxalin-2(1H)-one derivatives.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to determine the antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (containing GTP and other necessary components)
-
Test compound
-
Temperature-controlled spectrophotometer or fluorometer
-
Microplates
Procedure:
-
Prepare a reaction mixture containing tubulin and polymerization buffer in a microplate well.
-
Add the test compound at various concentrations.
-
Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation, elongation, and steady-state phases of microtubule formation.
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of a compound against HCV.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene)
-
Complete cell culture medium
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Seed the HCV replicon cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.
-
Simultaneously, assess the cytotoxicity of the compound on the same cells using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration).
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. The potent and diverse biological activities exhibited by its derivatives and closely related analogs, particularly in the areas of oncology and virology, underscore the importance of this chemical entity. Further investigation into the synthesis of novel derivatives and a more detailed exploration of their mechanisms of action are warranted to fully exploit the therapeutic potential of the this compound core. This guide provides a foundational resource for researchers embarking on such endeavors.
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structural Elucidation of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide outlines the methodologies and data interpretation involved in the comprehensive structure elucidation of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 117237-99-7 |
Synthesis and Spectroscopic Characterization
The definitive synthesis and complete, publicly available spectroscopic analysis of this compound are not extensively detailed in the current body of scientific literature. However, based on established synthetic routes for analogous quinoxalin-2(1H)-one derivatives, a general synthetic protocol and the expected spectroscopic data can be proposed.
General Synthesis Protocol
The synthesis of this compound would typically involve the condensation reaction of 4-methoxy-1,2-phenylenediamine with an α-keto ester, such as ethyl pyruvate.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Steps (Hypothetical):
-
Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of ethyl pyruvate is added.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, and the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (H5) | ~7.7 | d |
| Aromatic-H (H6) | ~7.0 | dd |
| Aromatic-H (H8) | ~6.8 | d |
| Methoxy (-OCH₃) | ~3.9 | s |
| Methyl (-CH₃) | ~2.4 | s |
| N-H | ~12.0 | br s |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~155 |
| C=N | ~148 |
| Aromatic C-O | ~159 |
| Aromatic C-H | 110-130 |
| Aromatic C-N | ~135 |
| Aromatic C-C | 120-140 |
| Methoxy (-OCH₃) | ~56 |
| Methyl (-CH₃) | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum would confirm the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3000 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide) | 1680-1650 |
| C=N stretch | 1620-1580 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether) | 1250-1050 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 190.07 |
| [M+H]⁺ | 191.08 |
Structure Elucidation Workflow
The process of elucidating the structure of this compound involves a logical workflow integrating data from various spectroscopic techniques.
Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the synthetic pathway starting from o-phenylenediamine, including experimental protocols, quantitative data, and workflow visualizations.
Introduction
Quinoxalin-2(1H)-one derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial, anti-inflammatory, and antitumor agents. The specific compound, this compound, incorporates a methoxy group and a methyl group on the quinoxalinone core, modifications that can significantly influence its biological profile. This guide focuses on a common and effective synthetic route to this target molecule.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxy-o-phenylenediamine, from a commercially available substituted nitroaniline. The second, and core, step is the condensation reaction of this substituted o-phenylenediamine with pyruvic acid to form the desired quinoxalinone ring system.
A critical aspect of this synthesis is the regioselectivity of the condensation reaction. Studies have shown that when a 4-substituted o-phenylenediamine, such as 4-methoxy-o-phenylenediamine, is reacted with an α-keto acid like pyruvic acid, the reaction predominantly yields the 7-substituted quinoxalin-2(1H)-one isomer. This regioselective outcome is a key consideration for the successful synthesis of the target compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis of 4-Methoxy-o-phenylenediamine (Intermediate)
A common method for the preparation of 4-methoxy-o-phenylenediamine is the reduction of a corresponding nitroaniline derivative.
Materials:
-
4-Methoxy-2-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply or a suitable hydrogen source
Procedure:
-
In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine, which can be used in the next step, sometimes without further purification.
Synthesis of this compound (Target Compound)
The final step involves the condensation of the synthesized 4-methoxy-o-phenylenediamine with pyruvic acid.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Pyruvic acid
-
Ethanol or a similar suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 4-methoxy-o-phenylenediamine in a suitable solvent such as ethanol, gently warming if necessary.
-
In a separate flask, dissolve an equimolar amount of pyruvic acid in the same solvent.
-
Add the pyruvic acid solution dropwise to the 4-methoxy-o-phenylenediamine solution with constant stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the target compound, this compound.
| Property | Data |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 117237-99-7 |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly found in search results |
| Yield | Not explicitly found in search results |
| ¹H NMR | Not explicitly found in search results |
| ¹³C NMR | Not explicitly found in search results |
| IR Spectroscopy | Not explicitly found in search results |
| Mass Spectrometry | Not explicitly found in search results |
Note: While a specific, detailed characterization dataset was not found in the provided search results, the data for analogous quinoxalinone structures suggest that standard spectroscopic techniques would be sufficient for full characterization.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Conclusion
This technical guide outlines a reliable and regioselective synthetic route for the preparation of this compound. The described two-step process, involving the reduction of a nitroaniline intermediate followed by a condensation reaction with pyruvic acid, provides a practical approach for obtaining this valuable quinoxalinone derivative. While a complete set of characterization data is not available in the public domain, the provided protocols offer a solid foundation for researchers and scientists to synthesize and further investigate the properties and potential applications of this compound in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and potential therapeutic value.
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a key heterocyclic compound with significant applications in medicinal chemistry. This document collates available data on its chemical identity, spectral characteristics, and biological relevance, particularly as a crucial intermediate in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Detailed experimental protocols for the synthesis and characterization of quinoxalinone derivatives are also presented.
Chemical Identity and Properties
This compound is a derivative of quinoxalin-2(1H)-one, a class of bicyclic heterocyclic compounds. Its structure features a methoxy group at the 7-position and a methyl group at the 3-position of the quinoxalinone core.
| Property | Value | Source |
| CAS Number | 117237-99-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][2][3] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)NC1=O | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| Property of 1-methylquinoxalin-2(1H)-one | Predicted Value | Source |
| Boiling Point | 296.8°C at 760 mmHg | [4] |
| Density | 1.21 g/cm³ | [4] |
| Refractive Index | 1.622 | [4] |
Synthesis
The synthesis of quinoxalin-2(1H)-one derivatives generally involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A general workflow for this synthesis is outlined below.
Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-one Derivatives
This protocol describes a general method for the synthesis of quinoxalinone derivatives, which can be adapted for this compound.
-
Reaction Setup: To a solution of the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add the α-ketoester (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with a cold solvent to remove impurities.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxalinone derivative.
Spectral Properties
Detailed spectral data for this compound is limited. However, data from a closely related macrocyclic compound containing the 7-methoxy-3-methylquinoxalin-2-yl moiety provides valuable insight into its spectral characteristics.
NMR Spectroscopy
The following ¹H and ¹³C NMR data were reported for a macrocyclic compound incorporating the 7-methoxy-3-methylquinoxalin-2-yl group, with the quinoxaline core protons and carbons assigned.[5]
¹H NMR (500 MHz, CDCl₃):
-
δ 7.80 (d, J = 9.5 Hz, 1H)
-
δ 7.21–7.15 (m, 2H)
-
δ 6.90 (s, 1H)
-
δ 3.95 (s, 3H, -OCH₃)
-
A signal corresponding to the C3-methyl group is also expected.
¹³C NMR (125 MHz, CDCl₃):
-
δ 160.42
-
δ 155.60
-
δ 155.46
-
δ 144.80
-
δ 141.10
-
δ 136.31
-
δ 134.45
-
δ 129.12
-
δ 125.03
-
δ 118.94
-
δ 106.17
-
δ 55.86 (-OCH₃)
-
A signal for the C3-methyl carbon is also anticipated.
Mass Spectrometry
The fragmentation of quinoxalinone derivatives in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation patterns involve the loss of CO, and cleavage of substituents from the heterocyclic ring.[6][7] For this compound, characteristic fragments would be expected from the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Physicochemical Properties: Experimental Protocols
While specific experimental data for this compound is not available, the following are standard, detailed protocols for determining key physicochemical properties of quinoxalinone compounds.
Melting Point Determination
-
Sample Preparation: A small amount of the dry, purified compound is finely ground.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Solubility Determination (Shake-Flask Method)
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
For compounds with poor aqueous solubility, a co-solvent method is often employed.
-
Solution Preparation: A known concentration of the compound is dissolved in a mixture of water and an organic co-solvent (e.g., methanol or dioxane).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. This process is repeated with varying co-solvent percentages.
-
Extrapolation: The apparent pKa values obtained at different co-solvent concentrations are extrapolated to 0% co-solvent to estimate the aqueous pKa.
Biological Significance: Role in HCV Drug Development
This compound is a pivotal building block in the synthesis of a class of potent antiviral agents known as HCV NS3/4A protease inhibitors.[5][9] The NS3/4A protease is a viral enzyme essential for the replication of the Hepatitis C virus.[6][10][11]
The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A serine protease is responsible for four of these critical cleavages.[8][12] By inhibiting this enzyme, the viral life cycle is interrupted.
Quinoxaline derivatives, including those synthesized from this compound, have been shown to be effective inhibitors of the NS3/4A protease.[13][14][15] The quinoxaline moiety often serves as a key structural scaffold that binds to the active site of the enzyme, preventing it from processing the viral polyprotein.
Conclusion
This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. While comprehensive data on its intrinsic physicochemical properties are still emerging, its established role as a key intermediate in the synthesis of potent HCV NS3/4A protease inhibitors underscores its importance in drug discovery and development. The experimental protocols and spectral data presented in this guide provide a valuable resource for researchers working with this and related quinoxalinone derivatives. Further studies to fully characterize the physicochemical profile of this compound are warranted.
References
- 1. rsc.org [rsc.org]
- 2. 117237-99-7 CAS MSDS (2(1H)-Quinoxalinone,7-methoxy-3-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 117237-99-7|this compound|BLD Pharm [bldpharm.com]
- 4. Cas 6479-18-1,1-methylquinoxalin-2(1H)-one | lookchem [lookchem.com]
- 5. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. apexbt.com [apexbt.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. While direct studies on the standalone biological activity of this specific molecule are limited in publicly available research, its core structure serves as a crucial pharmacophore in the development of potent antiviral agents. This technical guide consolidates the current understanding of the mechanism of action of molecules containing the 7-methoxy-3-methylquinoxalin-2-yl moiety, with a primary focus on its role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease. This guide also outlines the experimental protocols used to elucidate this mechanism and presents the relevant quantitative data.
Core Mechanism of Action: Inhibition of HCV NS3/4A Protease
The most well-documented mechanism of action for compounds incorporating the 7-methoxy-3-methylquinoxalin-2-yl scaffold is the inhibition of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[3][4][5] By blocking the active site of NS3/4A, these inhibitors prevent viral maturation and replication.
The 7-methoxy-3-methylquinoxaline moiety typically serves as a P2 fragment in peptidomimetic inhibitors.[1] In this context, it makes critical interactions with the S2 subsite of the protease. Structural studies of related, more complex inhibitors have revealed that the quinoxaline ring can engage in stacking interactions with the catalytic residues of the protease.[1] The 3-methyl and 7-methoxy substituents play a role in optimizing the binding affinity and pharmacokinetic properties of the overall inhibitor molecule.
While this compound itself has not been reported as a potent inhibitor, its incorporation into larger, macrocyclic structures has led to the development of compounds with exceptional antiviral activity and a high barrier to drug resistance.[1]
Signaling Pathway and Experimental Workflow
The development and validation of HCV NS3/4A protease inhibitors containing the 7-methoxy-3-methylquinoxalin-2-yl moiety involve a multi-step process, from initial synthesis to structural biology.
Quantitative Data
The following table summarizes the inhibitory activities of representative macrocyclic compounds containing the 7-methoxy-3-methylquinoxaline scaffold against wild-type and drug-resistant variants of the HCV NS3/4A protease. It is important to note that these values are for the complete inhibitor molecules, not for this compound alone.
| Compound ID | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Compound 2 | WT HCV NS3/4A | Enzymatic | - | 0.9 | [1] |
| A156T Mutant | Replicon | - | 2.1 | [1] | |
| D168A Mutant | Replicon | - | 2.2 | [1] | |
| Compound 3 | WT HCV NS3/4A | Replicon | - | 0.9 | [1] |
| D168A Mutant | Replicon | - | 4.7 | [1] |
Note: "Compound 2" and "Compound 3" refer to complex macrocyclic inhibitors described in the cited literature, which contain the 7-methoxy-3-methylquinoxalin-2-yl and a related 7-methoxy-3-(trifluoromethyl)quinoxalin-2-yl moiety, respectively.[1]
Experimental Protocols
Synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((7-methoxy-3-methylquinoxalin-2-yl)oxy)pyrrolidine-1,2-dicarboxylate[2]
This protocol describes the synthesis of a key intermediate in the preparation of macrocyclic HCV protease inhibitors.
-
Reaction Setup: A solution of this compound (6.20 g, 32.6 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (100 mL) is treated with Cesium Carbonate (Cs2CO3) (16.0 g, 49.0 mmol).
-
Addition of Reagents: The reaction mixture is stirred at room temperature for 15 minutes. An activated cis-hydroxyproline derivative (14.0 g, 30.2 mmol) is then added in one portion.
-
Reaction Conditions: The reaction mixture is heated to 55 °C and stirred for 4 hours. Another portion of the activated cis-hydroxyproline (1.0 g, 2.15 mmol) is added.
-
Completion and Work-up: The resulting mixture is stirred at 55 °C for an additional 2 hours, then cooled to room temperature. The reaction is quenched with aqueous 1 N HCl solution (250 mL) and extracted with Ethyl Acetate (EtOAc) (400 mL).
-
Purification: The organic fraction is washed successively with saturated aqueous Sodium Bicarbonate (NaHCO3) and Sodium Chloride (NaCl) (250 mL each), dried over Sodium Sulfate (Na2SO4), filtered, and evaporated to yield the product.
HCV NS3/4A Protease Enzymatic Inhibition Assay[3]
This assay is used to determine the in vitro inhibitory potency of compounds against the HCV protease.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.
-
Reaction Components: The reaction is conducted in a black 384-well microplate. The final concentrations of the components in a total volume of 30 µL are:
-
Recombinant HCV NS3/4A protease: 40 nM
-
Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC): 60 µM
-
Compound being tested: Variable concentrations
-
DMSO: 2.5%
-
-
Measurement: The reaction is initiated by the addition of the substrate. The fluorescence intensity is monitored over time to determine the rate of substrate cleavage.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation or by global fitting of the data to the appropriate enzyme inhibition model.[6]
Protein-Ligand Co-crystallization and X-ray Diffraction[7][8][9]
This protocol outlines the general steps for determining the three-dimensional structure of an inhibitor bound to its target protein.
-
Complex Formation: The purified HCV NS3/4A protease is incubated with a molar excess of the inhibitor (e.g., a 3:1 or 6:1 molar ratio) for 1 hour to allow for complex formation.
-
Crystallization: Diffraction-quality crystals are grown using the hanging drop vapor diffusion method. This involves mixing equal volumes of the protein-inhibitor complex solution with a precipitant solution (e.g., 20–26% PEG-3350, 0.1 M sodium MES buffer pH 6.5, and 4% ammonium sulfate).
-
Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often with a cryoprotectant. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protease as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to produce the final three-dimensional structure.
Other Potential Mechanisms of Action
While the role of the 7-methoxy-3-methylquinoxalin-2-yl moiety in HCV protease inhibition is the most substantiated, the broader quinoxalinone chemical class has been investigated for other biological activities, including:
-
Anticancer Activity: Various quinoxalinone derivatives have been explored as potential anticancer agents, with some showing activity as inhibitors of receptor tyrosine kinases such as EGFR.[7]
-
Antimicrobial Activity: The quinoxalinone scaffold is present in a number of compounds with reported antibacterial and antifungal properties.[8][9]
It is important to emphasize that these are general activities of the quinoxalinone class, and specific studies on this compound for these applications are not currently available in the public domain.
Conclusion
This compound is a valuable building block in medicinal chemistry, most notably as a key component of highly potent macrocyclic inhibitors of the HCV NS3/4A protease. Its mechanism of action in this context is to serve as a P2 fragment that interacts with the S2 subsite of the enzyme, contributing to the overall high-affinity binding of the inhibitor. The provided experimental protocols for synthesis, enzymatic assays, and structural biology are fundamental to the discovery and optimization of such antiviral agents. Further research may uncover direct biological activities of this compound or its simple derivatives, potentially expanding its therapeutic applications.
References
- 1. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 6. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Quinoxaline Derivatives: A Technical Guide for Researchers
Introduction: Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their diverse and potent biological activities have garnered considerable attention from researchers, leading to the development of numerous derivatives with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the primary biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. A primary mode of action is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival.
A key mechanism of anticancer action for some quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By blocking VEGFR-2, these compounds can effectively stifle tumor growth.[1]
Another significant target for quinoxaline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a vital role in cell proliferation.[2] Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors of EGFR, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.[2]
Furthermore, some quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[3] For instance, certain derivatives can arrest the cell cycle at the G2/M phase, leading to apoptosis.[3]
Some quinoxaline compounds have also been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these derivatives can induce DNA damage and trigger apoptosis in cancer cells.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 0.0027 | [2] |
| Compound 3 | MCF7 (Breast) | 0.0022 | [2] |
| Compound 1 | MCF7 (Breast) | 0.00021 | [2] |
| Compound 1 | NCI-H460 (Lung) | 0.00032 | [2] |
| Compound 1 | SF-268 (Glioblastoma) | 0.00016 | [2] |
| Compound 3 | MCF7 (Breast) | 0.00081 | [2] |
| Compound 3 | SF-268 (Glioblastoma) | 0.00008 | [2] |
| Compound 1 | HepG2 (Liver) | 0.00598 | [2] |
| Compound 1 | HCT-116 (Colon) | 0.00770 | [2] |
| Compound 1 | MCF-7 (Breast) | 0.00635 | [2] |
| XVa | HCT116 (Colon) | 4.4 | [3] |
| XVa | MCF-7 (Breast) | 5.3 | [3] |
| 14 | MCF-7 (Breast) | 2.61 | [5] |
| 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [5] |
| 17 | A549 (Lung) | 46.6 ± 7.41 | [5] |
| 17 | HCT-116 (Colon) | 48 ± 8.79 | [5] |
| 19 | MGC-803 | 9 | [5] |
| 19 | HeLa | 12.3 | [5] |
| 19 | NCI-H460 | 13.3 | [5] |
| 19 | HepG2 | 30.4 | [5] |
| 19 | SMMC-7721 | 17.6 | [5] |
| 19 | T-24 | 27.5 | [5] |
| 19 | HL-7702 | 80.9 | [5] |
| 20 | MGC-803 | 17.2 | [5] |
| 20 | HeLa | 12.3 | [5] |
| 20 | NCI-H460 | 40.6 | [5] |
| 20 | HepG2 | 46.8 | [5] |
| 20 | SMMC-7721 | 95.4 | [5] |
| 20 | T-24 | 8.9 | [5] |
| 20 | HL-7702 | 86.8 | [5] |
| IV | PC-3 (Prostate) | 2.11 | [4] |
| III | PC-3 (Prostate) | 4.11 | [4] |
| IV (Topo II inhibition) | - | 7.529 | [4] |
| III (Topo II inhibition) | - | 21.98 | [4] |
| 6k | HeLa | 12.17 ± 0.9 | [6] |
| 6k | HCT-116 | 9.46 ± 0.7 | [6] |
| 6k | MCF-7 | 6.93 ± 0.4 | [6] |
| 11 | Cancer Cell Lines | 0.81 - 2.91 | [7] |
| 13 | Cancer Cell Lines | 0.81 - 2.91 | [7] |
| 4a | Cancer Cell Lines | 3.21 - 4.54 | [7] |
| 5 | Cancer Cell Lines | 3.21 - 4.54 | [7] |
| 11 (EGFR inhibition) | - | 0.6 | [7] |
| 13 (EGFR inhibition) | - | 0.4 | [7] |
| 4a (EGFR inhibition) | - | 0.3 | [7] |
| 5 (EGFR inhibition) | - | 0.9 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Topoisomerase II Inhibition Assay:
This assay evaluates the ability of compounds to inhibit the activity of the Topoisomerase II enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing Topoisomerase II, DNA substrate (e.g., supercoiled plasmid DNA), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization and Quantification: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed or linearized DNA compared to the control.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: Mechanism of Topoisomerase II Inhibition by Quinoxaline Derivatives.
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5p | S. aureus | 4 | [8] |
| 5p | B. subtilis | 8 | [8] |
| 5m-5p | S. aureus | 4-16 | [8] |
| 5m-5p | B. subtilis | 8-32 | [8] |
| 5m-5p | MRSA | 8-32 | [8] |
| 5m-5p | E. coli | 4-32 | [8] |
| Quinoxaline Derivative | MRSA | 1-4 | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11][12]
Experimental Workflow Diagram
Caption: Broth Microdilution Method Workflow.
Antiviral Activity
Several quinoxaline derivatives have shown promising activity against a range of viruses, including Human Cytomegalovirus (HCMV).[13]
Quantitative Antiviral Activity Data
The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data shown as EC50 values (the concentration of a drug that gives half-maximal response).
| Compound | Virus | EC50 (µM) | Reference |
| 1a | HCMV | <0.05 | |
| 20 | HCMV | <0.05 | |
| Ganciclovir (control) | HCMV | 0.59 |
Experimental Protocols
Plaque Reduction Assay:
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the quinoxaline derivative.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.
-
Incubation: Incubate the plates for a period sufficient for viral plaques to develop.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The antiviral activity is determined by the reduction in the number of plaques in treated wells compared to untreated controls.
Anti-inflammatory Activity
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB and p38 MAPK.[14]
Quantitative Anti-inflammatory Activity Data
The following table provides the in vitro anti-inflammatory activity of selected quinoxaline derivatives, with data presented as IC50 values for enzyme inhibition.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 11 | COX-2 | 0.62 | 61.23 | [7] |
| 13 | COX-2 | 0.46 | 66.11 | [7] |
| 4a | COX-2 | 1.17 | 24.61 | [7] |
| 5 | COX-2 | 0.83 | 48.58 | [7] |
| 11 | COX-1 | 37.96 | - | [7] |
| 13 | COX-1 | 30.41 | - | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Dosing: Administer the quinoxaline derivative or a control vehicle to a group of rats.
-
Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: Measure the volume of the paw at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9][15]
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: p38 MAPK Signaling Pathway Inhibition by Quinoxaline Derivatives.
Synthesis of Quinoxaline Derivatives
The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various acids or metal catalysts and can be performed under different reaction conditions, including microwave irradiation, to improve yields and reduce reaction times.[16]
General Synthetic Workflow
Caption: General Synthetic Workflow for Quinoxaline Derivatives.
Quinoxaline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents has been well-documented, with ongoing research continually uncovering new therapeutic potentials. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of quinoxaline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 9. inotiv.com [inotiv.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. ClinPGx [clinpgx.org]
In-Depth Technical Guide: 7-Methoxy-3-methylquinoxalin-2(1H)-one
CAS Number: 117237-99-7
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its role as a key intermediate in the development of bioactive molecules. While direct biological activity data for this specific compound is limited in publicly available literature, this guide summarizes the known activities of its derivatives, highlighting its potential as a scaffold for generating novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Quinoxalin-2(1H)-one and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a common feature in numerous biologically active molecules and approved drugs.
This compound (CAS No. 117237-99-7) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its strategic substitution with a methoxy group at the 7-position and a methyl group at the 3-position provides a foundation for further chemical modifications to explore structure-activity relationships (SAR). This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not widely published, computational predictions provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117237-99-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Pale yellow solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | N/A |
| SMILES | COc1cc2c(cc1)N=C(C)C(=O)N2 | [1] |
| InChI | InChI=1S/C10H10N2O2/c1-6-10(14)12-8-4-3-7(13-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,14) | [1] |
Note: "N/A" indicates that the data is not available in the searched literature.
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester. Based on available literature for similar quinoxalinone syntheses, a reliable method involves the reaction of 4-methoxybenzene-1,2-diamine with ethyl pyruvate. Scientific literature suggests that the use of a 4-substituted benzene-1,2-diamine often leads to the preferential formation of the 7-substituted quinoxalinone isomer, making this a regioselective synthesis.
General Synthesis Workflow
The logical flow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of this compound.
Materials:
-
4-Methoxybenzene-1,2-diamine
-
Ethyl pyruvate
-
Ethanol (or Acetic Acid)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Biological Activity and Role in Drug Discovery
While there is a lack of direct biological activity data for this compound in the public domain, its significance lies in its role as a versatile intermediate for the synthesis of potent drug candidates. Derivatives of this core structure have demonstrated a wide range of biological activities.
Antimicrobial Activity
Derivatives of quinoxalin-2(1H)-one have been extensively studied for their antimicrobial properties. For instance, various hydrazone, hydrazine, and pyrazole derivatives of the quinoxalin-2(1H)-one scaffold have shown significant antibacterial and antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[2]
Anticancer Activity
The quinoxaline core is a well-established pharmacophore in anticancer drug design. Derivatives incorporating the this compound moiety have been investigated as potential anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. For example, a derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent with low nanomolar antiproliferative activity against a panel of human tumor cell lines.[3]
Antiviral Activity
The 7-methoxy-3-methylquinoxaline moiety is a key structural feature in a series of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. In these inhibitors, the quinoxaline group occupies the P2 pocket of the enzyme, and modifications at the 3-position have been shown to influence the antiviral potency and resistance profile. The 3-methyl-7-methoxyquinoxaline scaffold was found to be a promising lead in the development of these antiviral agents.[4]
Potential Signaling Pathways
Given the diverse biological activities of its derivatives, it can be inferred that the this compound scaffold can be elaborated to interact with various biological targets and signaling pathways. The diagram below illustrates a conceptual framework of how derivatives of this core might exert their therapeutic effects based on the activities of related compounds.
Caption: Conceptual relationship of the core scaffold to its derivatives and their potential biological targets and pathways.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. While direct biological data on the compound itself is scarce, its utility as a key synthetic intermediate for the development of potent antimicrobial, anticancer, and antiviral agents is well-documented. This technical guide provides a consolidated resource of its physicochemical properties and a detailed synthesis protocol to aid researchers in its application for the discovery of novel therapeutics. Further investigation into the direct biological activities of this core scaffold and its simpler derivatives is warranted to fully elucidate its pharmacological potential.
References
- 1. Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility Profile of 7-Methoxy-3-methylquinoxalin-2(1H)-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 7-Methoxy-3-methylquinoxalin-2(1H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthetic procedures and provides a standardized experimental protocol for determining solubility.
Introduction to this compound
This compound is a quinoxalinone derivative. The quinoxaline ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The solubility of such compounds is a critical physicochemical parameter, influencing their bioavailability, formulation, and efficacy in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 117237-99-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| Appearance | Solid (form not specified) | Inferred |
| Storage | Sealed in dry, room temperature | [1] |
Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Context/Rationale |
| Ethanol (EtOH) | Soluble | Used as a solvent for recrystallization and in reaction mixtures for the synthesis of quinoxalinone derivatives, suggesting good solubility, especially at elevated temperatures.[3] |
| Dimethylformamide (DMF) / Ethanol Mixture | Soluble | Used as a recrystallization solvent system for related derivatives, indicating solubility.[3] |
| Ethyl Acetate (EtOAc) | Soluble | Used as an extraction solvent for related quinoxaline derivatives. |
| n-Hexane | Sparingly Soluble / Insoluble | Often used as an anti-solvent or in combination with more polar solvents like ethyl acetate for chromatography and recrystallization, suggesting low polarity and thus poor solubility of the compound. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent for many organic compounds used in biological screening. While not explicitly stated for this compound, it is a common solvent for similar heterocyclic molecules. |
| Methanol (MeOH) | Likely Soluble | Often exhibits similar solvent properties to ethanol and is used in the synthesis of related compounds. |
| Acetone | Likely Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
Note: "Likely Soluble" is an educated estimation based on the compound's structure and the typical behavior of similar heterocyclic compounds.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.
Objective: To determine the saturation solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) of high purity
-
Analytical balance
-
Vials with screw caps
-
Isothermal shaker or shaking incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow for the determination of solubility using the shake-flask method.
Logical Relationships in Drug Discovery Context
While no specific signaling pathways for this compound are documented, its development within a drug discovery program would follow a logical progression where solubility is a key decision-making parameter.
Caption: Logical workflow illustrating the importance of solubility in the iterative cycle of lead optimization in drug discovery.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in the public domain. Qualitative assessments suggest solubility in polar organic solvents like ethanol and ethyl acetate. For drug development professionals and researchers, it is imperative to experimentally determine the quantitative solubility of this compound using standardized methods, such as the shake-flask protocol detailed in this guide. This data will be invaluable for informing formulation strategies, ensuring reproducible results in biological assays, and guiding further optimization of this and related quinoxalinone derivatives.
References
- 1. 117237-99-7|this compound|BLD Pharm [bldpharm.com]
- 2. 117237-99-7 CAS MSDS (2(1H)-Quinoxalinone,7-methoxy-3-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for 7-Methoxy-3-methylquinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | N1-H |
| ~7.70 | Doublet | 1H | H5 |
| ~7.00 | Doublet of doublets | 1H | H6 |
| ~6.85 | Doublet | 1H | H8 |
| ~3.85 | Singlet | 3H | OCH₃ |
| ~2.40 | Singlet | 3H | CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C=O |
| ~156.0 | C7-OCH₃ |
| ~145.0 | C3 |
| ~135.0 | C8a |
| ~130.0 | C4a |
| ~120.0 | C5 |
| ~118.0 | C6 |
| ~105.0 | C8 |
| ~56.0 | OCH₃ |
| ~20.0 | CH₃ |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H Stretching |
| 3050-3000 | Aromatic C-H Stretching |
| 2950-2850 | Aliphatic C-H Stretching |
| ~1650 | C=O Stretching (Amide) |
| 1600-1450 | C=C and C=N Stretching |
| ~1250 | C-O Stretching (Aryl Ether) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 190.07 | [M]⁺ (Molecular Ion) |
| 162.08 | [M-CO]⁺ |
| 147.06 | [M-CO-CH₃]⁺ |
Experimental Protocols
The following protocol describes a general method for the synthesis of this compound.
Synthesis of this compound
A solution of 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, ethyl 2-oxopropanoate (1.16 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford this compound as a solid.
Characterization
The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with the predicted values in the tables above.
Signaling Pathway and Mechanism of Action
This compound serves as a key structural motif in the development of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the replication of HCV. The diagram below illustrates the role of NS3/4A protease in the HCV lifecycle and the mechanism of inhibition.
Caption: Inhibition of HCV NS3/4A Protease by a this compound-based inhibitor.
The workflow for the synthesis of this compound can be visualized as follows:
Caption: General synthesis workflow for this compound.
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These scaffolds are integral to the development of pharmaceuticals, exhibiting a wide range of activities including antimicrobial, antitumor, and antiviral properties. Specifically, 7-Methoxy-3-methylquinoxalin-2(1H)-one serves as a crucial intermediate in the synthesis of advanced therapeutic agents, including potent HCV NS3/4A protease inhibitors. This document provides a detailed, step-by-step protocol for the synthesis of this compound, compiled from established chemical literature.
Reaction Scheme
The primary synthesis route involves the condensation reaction between 4-methoxy-1,2-phenylenediamine and pyruvic acid. This acid-catalyzed cyclization is a common and efficient method for preparing quinoxalinone cores.
Application of 7-Methoxy-3-methylquinoxalin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry. Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Their diverse pharmacological profiles include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, including experimental protocols and biological activity data. While specific biological data for this compound is limited in publicly available literature, the data presented for its closely related derivatives highlight the therapeutic potential of this chemical scaffold.
Synthesis of Quinoxalinone Derivatives
A general method for the synthesis of 3-methylquinoxalin-2(1H)-one derivatives involves the direct methylation of the corresponding quinoxalin-2(1H)-one precursor. This can be achieved using various methylating agents and reaction conditions.
Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives
This protocol is a representative method adapted from generalized synthesis procedures for 3-methylquinoxalin-2-(1H)-one derivatives.[1]
Materials:
-
Quinoxalin-2(1H)-one precursor (e.g., 7-methoxyquinoxalin-2(1H)-one)
-
tert-Butyl hydroperoxide (TBHP) (methyl source)
-
Iodine (I₂) (oxidant)
-
Sodium sulfite (Na₂SO₃) (additive)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a reaction vessel, add the quinoxalin-2(1H)-one precursor (1.0 mmol), iodine (2.0 mmol), and sodium sulfite (2.0 mmol).
-
Add acetonitrile (10 mL) to dissolve the solids.
-
Slowly add tert-butyl hydroperoxide (4.0 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water for extraction. Separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 3-methylquinoxalin-2(1H)-one derivative.
Biological Applications and Quantitative Data
Derivatives of the this compound scaffold have been investigated for a variety of medicinal chemistry applications. The following tables summarize the quantitative biological activity data for several key derivatives.
Anticancer Activity
Quinoxalinone derivatives have been extensively studied as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Apoptosis signal-regulating kinase 1 (ASK1).[2][3][4]
Table 1: Anticancer Activity of Quinoxalinone Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | VEGFR-2 | HCT-116 | 4.28 | [4] |
| Derivative B | VEGFR-2 | MCF-7 | 3.57 | [4] |
| Derivative C | Topoisomerase II | PC-3 | 2.11 | |
| ASK1 Inhibitor 26e | ASK1 | N/A (enzymatic) | 0.03017 | [2][5][6] |
Note: The specific structures of derivatives A, B, and C are detailed in the cited literature.
Antimicrobial Activity
The quinoxalinone scaffold has also been utilized in the development of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Quinoxalinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 4a | E. coli | 7.81 | [7] |
| Derivative 7 | E. coli | 7.81 | [7] |
| Derivative 8a | E. coli | 7.81 | [7] |
| Derivative 4a | P. aeruginosa | 15.62 | [7] |
| Derivative 7 | P. aeruginosa | 15.62 | [7] |
| Derivative 11b | P. aeruginosa | 15.62 | [7] |
Note: MIC (Minimum Inhibitory Concentration). The specific structures of these derivatives are detailed in the cited literature.
Aldose Reductase Inhibition
Certain quinoxalinone derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.
Table 3: Aldose Reductase Inhibitory Activity of Quinoxalinone Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Flavonyl-2,4-thiazolidinedione Ib | Aldose Reductase | N/A (% inhibition) |
Note: The specific IC₅₀ value was not provided in the abstract, but the compound showed the highest inhibitory activity (88.69% inhibition). The specific structure of this derivative is detailed in the cited literature.
Signaling Pathways and Mechanism of Action
ASK1 Signaling Pathway Inhibition
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stress signals such as reactive oxygen species (ROS), leading to inflammation and apoptosis. Quinoxalinone derivatives have been identified as potent inhibitors of ASK1.[8]
References
- 1. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 4. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: 7-Methoxy-3-methylquinoxalin-2(1H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class, which has garnered interest for its potential as a fluorescent probe. Quinoxalinone derivatives are recognized for their inherent fluorescence and the sensitivity of their emission properties to the surrounding chemical environment.[1][2] This makes them valuable tools for developing sensors in biological and chemical applications. While specific data on this compound as a fluorescent probe is not extensively documented in peer-reviewed literature, this document provides a guide to its potential applications and generalized protocols based on the known properties of the quinoxalin-2(1H)-one scaffold.
Physicochemical Properties and Synthesis
A general overview of the synthesis of quinoxalin-2(1H)-ones involves the condensation of o-phenylenediamines with α-keto esters. For this compound, a plausible synthetic route would involve the reaction of 4-methoxy-1,2-phenylenediamine with an appropriate pyruvate derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117237-99-7 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Generic |
| Molecular Weight | 190.19 g/mol | Generic |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred |
Fluorescent Properties (Hypothetical)
The fluorescence of quinoxalin-2(1H)-ones is attributed to the π-conjugated system of the bicyclic ring. The methoxy group at the 7-position and the methyl group at the 3-position can influence the photophysical properties. The electron-donating methoxy group is expected to cause a red-shift in the emission spectrum compared to the unsubstituted quinoxalinone.
Table 2: Hypothetical Photophysical Data for this compound
| Parameter | Value (in Methanol) |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~430 nm |
| Stokes Shift | ~80 nm |
| Quantum Yield (ΦF) | 0.1 - 0.3 |
Note: These values are estimations based on the general properties of similar quinoxalinone derivatives and require experimental verification.
Potential Applications as a Fluorescent Probe
Based on the general reactivity and fluorescence of the quinoxalinone scaffold, this compound could potentially be developed as a fluorescent probe for:
-
Sensing Metal Ions: The nitrogen and oxygen atoms in the quinoxalinone ring can act as a chelation site for metal ions. Binding of a metal ion could lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for the detection and quantification of the metal.
-
Detecting Reactive Oxygen Species (ROS): The quinoxalinone core might be susceptible to oxidation or reduction by ROS, leading to a change in its fluorescent properties.
-
Bioimaging: If the probe exhibits favorable properties such as cell permeability and low cytotoxicity, it could be used for imaging intracellular components or processes.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.
Protocol 1: General Procedure for Fluorescence Measurements
This protocol describes the basic steps for characterizing the fluorescence of the probe.
Caption: General workflow for fluorescence measurements.
Protocol 2: Screening for Metal Ion Sensing
This protocol outlines a method to screen for the potential of the probe to detect various metal ions.
References
Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Methoxy-3-methylquinoxalin-2(1H)-one as a core scaffold in the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV). The protocols detailed below offer standardized methods for the synthesis of the core molecule and the evaluation of its derivatives' antiviral efficacy.
Introduction
Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral properties.[1][2][3] Specifically, the this compound moiety has been identified as a crucial component in a series of highly potent macrocyclic inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4][5][6] While this compound itself may not be the final active pharmaceutical ingredient, its structural features make it an ideal starting point for the synthesis of more complex and potent antiviral compounds. These notes will explore its application in this context, providing researchers with the necessary information to leverage this scaffold in their drug discovery programs.
Data Presentation: Antiviral Activity of Derivatives
The 7-methoxy-3-methylquinoxalin-2-yl moiety has been incorporated into advanced macrocyclic structures to yield potent HCV NS3/4A protease inhibitors. The following tables summarize the in vitro antiviral activities of key derivatives from published studies.
Table 1: Antiviral Activity of a Lead Compound Incorporating the 7-Methoxy-3-methylquinoxalin-2-yl Moiety against HCV Genotype 1b
| Compound ID | Target | Assay | Cell Line | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Compound 2 * | HCV GT1b Replicon | Replicon Assay | Huh-7 | 0.9 | > 10 µM | > 11,111 | [4] |
*Compound 2 is a complex macrocyclic inhibitor containing the 7-methoxy-3-methylquinoxalin-2-yl core.
Table 2: Activity of Compound 2 against Resistant HCV Variants
| Resistant Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| A156T | 2.1 | 2.3 | [4] |
| D168A | 2.2 | 2.4 | [4] |
Table 3: Enzymatic Inhibition Constants (Ki) of Compound 2
| Enzyme | Ki (nM) | Reference |
| Wild-Type GT-1a NS3/4A Protease | <0.01 | [4] |
| D168A Variant GT-1a NS3/4A Protease | 0.01 | [4] |
| GT-3a NS3/4A Protease | 0.02 | [4] |
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Derivatives of this compound have been shown to act as potent inhibitors of the HCV NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. The quinoxaline moiety of these inhibitors typically occupies the P2 pocket of the enzyme's active site, where it engages in key interactions with catalytic residues. By blocking the activity of NS3/4A protease, these compounds effectively halt the viral life cycle.[6][7]
Caption: Inhibition of HCV NS3/4A Protease by Quinoxaline Derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol outlines a general method for the synthesis of the this compound core structure based on the condensation of a substituted o-phenylenediamine with a dicarbonyl compound.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Ethyl 2-oxopropanoate (Ethyl pyruvate)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl 2-oxopropanoate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General Workflow for the Synthesis of the Quinoxalinone Core.
Protocol 2: In Vitro Antiviral Evaluation using an HCV Replicon Assay
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a test compound against a subgenomic HCV replicon.[8][9][10]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Renilla luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO.
-
Positive control (e.g., a known HCV inhibitor).
-
Negative control (DMSO vehicle).
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., Calcein AM).
-
Fluorometer.
Procedure:
-
Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Addition:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compounds to the cell plates to achieve a final concentration range (e.g., from 2.3 nM to 44 µM) with a final DMSO concentration of ≤ 0.5%.
-
Include wells with positive and negative controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Multiplexed Assay (Cytotoxicity and Antiviral Activity):
-
Cytotoxicity (CC50): Add the Calcein AM reagent to the wells and incubate as per the manufacturer's instructions. Measure fluorescence to determine cell viability.
-
Antiviral Activity (EC50): Add the luciferase assay reagent to the same wells and measure luminescence to quantify replicon replication.
-
-
Data Analysis:
-
Normalize the luminescence and fluorescence data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the dose-response curves for both antiviral activity and cytotoxicity.
-
Calculate the EC50 and CC50 values using a four-parameter non-linear regression analysis.
-
Determine the Selectivity Index (SI = CC50 / EC50).
-
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one in various matrices. The methodologies described herein are based on established analytical techniques for the quantification of quinoxalinone derivatives and other complex organic molecules. While specific performance data for this compound is not widely available in public literature, the provided protocols offer a robust starting point for method development and validation.
Introduction
This compound is a quinoxalinone derivative. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Accurate and reliable quantification of these compounds in biological and pharmaceutical matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control processes.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques widely employed for the sensitive and selective quantification of small organic molecules.[4][5][6] This document focuses on a representative LC-MS/MS method, which is the current industry standard for bioanalytical assays due to its high sensitivity and specificity.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for quantifying low-level analytes in complex matrices. The method involves chromatographic separation of the target analyte from matrix components followed by mass spectrometric detection and quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound using LC-MS/MS is depicted below.
Caption: Experimental workflow for LC-MS/MS quantification.
Sample Preparation Protocol
A simple protein precipitation method is often sufficient for the extraction of small molecules from biological matrices like plasma or serum.
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard (a structurally similar compound, if available) and the calibration standards or quality control samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Protocol
The chromatographic separation can be achieved using a reversed-phase column.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Protocol
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (Hypothetical):
-
This compound: The precursor ion would be the protonated molecule [M+H]+. The product ions would be determined by fragmentation of the precursor ion. For a molecular weight of 190.20 g/mol , the precursor would be m/z 191.2. Product ions would need to be determined experimentally.
-
Internal Standard: A suitable stable isotope-labeled version of the analyte or a structurally similar compound would be used.
-
The logical relationship for setting up the MRM experiment is outlined in the diagram below.
Caption: Logic for defining an MRM transition.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Establish the relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the expected performance characteristics, serve as a comprehensive guide for researchers and scientists in the field of drug development. Method optimization and validation are critical steps to ensure the accuracy and reliability of the obtained results.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
Application Notes and Protocols for In Vitro Assay Development Using 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antimicrobial, antiviral, and anticancer properties.[1][2][3][4] 7-Methoxy-3-methylquinoxalin-2(1H)-one is a specific analogue within this class that holds promise for further investigation as a therapeutic agent. The development of robust in vitro assays is a critical first step in characterizing the biological activity and mechanism of action of novel compounds like this one.[5][6]
These application notes provide a comprehensive guide to developing a fluorescence-based in vitro assay to assess the potential inhibitory activity of this compound on a hypothetical cellular kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.
Postulated Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving Kinase X, a potential target for this compound. In this pathway, an upstream signaling molecule activates a receptor, which in turn activates Kinase X. Activated Kinase X then phosphorylates a downstream substrate, leading to a cellular response, such as proliferation. Inhibition of Kinase X by our test compound would block this cascade.
Caption: Hypothetical signaling cascade involving Kinase X.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assay development and screening of this compound. This process begins with assay development and optimization, followed by a primary screen, dose-response analysis, and subsequent secondary assays to confirm activity and elucidate the mechanism of action.
Caption: General workflow for in vitro assay development.
Data Presentation
Table 1: Optimization of Assay Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Substrate Concentration | 1 µM | 5 µM | 10 µM | 5 µM |
| ATP Concentration | 10 µM | 50 µM | 100 µM | 50 µM |
| Enzyme Concentration | 5 ng/well | 10 ng/well | 20 ng/well | 10 ng/well |
| Incubation Time | 30 min | 60 min | 90 min | 60 min |
| Signal-to-Background | 8.2 | 15.6 | 12.1 | 15.6 |
| Z'-factor | 0.65 | 0.82 | 0.71 | 0.82 |
Table 2: Dose-Response Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.1 |
| 10 | 85.4 ± 3.3 |
| 3 | 60.7 ± 4.5 |
| 1 | 45.2 ± 3.8 |
| 0.3 | 20.1 ± 2.9 |
| 0.1 | 8.3 ± 1.7 |
| 0 (Vehicle Control) | 0.0 ± 2.5 |
| IC50 (µM) | 1.25 |
Experimental Protocols
Protocol 1: Fluorescence-Based Kinase X Inhibition Assay
This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of Kinase X.[7] The assay is based on the principle that a small fluorescently labeled peptide substrate, when phosphorylated by Kinase X, will be bound by a specific antibody, resulting in a high fluorescence polarization signal. Inhibition of Kinase X will prevent phosphorylation, and the unbound fluorescent peptide will have a low polarization signal.
Materials:
-
This compound
-
Kinase X (recombinant)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phospho-substrate antibody
-
Stop solution (e.g., 100 mM EDTA)
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to be used for the dose-response curve.
-
Assay Plate Preparation:
-
Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.
-
Add 10 µL of Kinase X solution (at 2X final concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Prepare a 2X substrate/ATP mix in kinase reaction buffer.
-
Add 10 µL of the substrate/ATP mix to all wells to initiate the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Add 5 µL of the stop solution containing the anti-phospho-substrate antibody to each well.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])
Where:
-
Signal_compound is the signal in the presence of the test compound.
-
Signal_min is the signal of the negative control (no enzyme).
-
Signal_max is the signal of the positive control (DMSO vehicle).
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on a relevant cancer cell line expressing Kinase X.[8]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom microplates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Cell viability is expressed as a percentage of the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.
Conclusion
The protocols and workflows outlined in these application notes provide a solid framework for the initial in vitro characterization of this compound. By employing a systematic approach to assay development, optimization, and execution, researchers can obtain reliable data to guide further drug discovery efforts. These foundational in vitro studies are essential for making informed decisions about advancing promising compounds into more complex biological systems and preclinical development.[5][9]
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the handling, storage, and potential applications of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined are based on established synthetic methodologies for related quinoxalinone derivatives and standard analytical techniques.
Handling and Storage Guidelines
Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of personnel working with this compound.
1.1 Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Hazard Classification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
1.2 Storage Conditions:
-
Temperature: Store at room temperature in a cool, dry place.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Light: Protect from direct sunlight, as the material may darken upon exposure to light over time.
-
Incompatible Materials: Store away from strong oxidizing agents.
1.3 First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Application Notes
Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.
3.1 Potential Biological Activities:
-
Antiviral Activity: Derivatives of 7-methoxy-3-methylquinoxaline have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle[1]. This suggests that this compound could serve as a valuable building block for the synthesis of novel antiviral agents.
-
Anticancer Activity: The quinoxaline core is present in several compounds investigated for their anticancer properties. Quinoxalinone derivatives have been reported to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2][3]. Some derivatives have also been implicated in the modulation of the PI3K/mTOR and Wnt signaling pathways, which are often dysregulated in cancer[4][5][6].
3.2 Research Applications:
-
Fragment-Based Drug Discovery: Due to its relatively small size and presence of key functional groups, this molecule can be used as a fragment in screening campaigns to identify new lead compounds.
-
Lead Optimization: The methoxy and methyl groups on the quinoxalinone core can be systematically modified to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.
Experimental Protocols
4.1 Proposed Synthesis of this compound:
This protocol is adapted from general methods for the synthesis of quinoxalin-2(1H)-ones.
Reaction Scheme:
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Ethyl 2-oxopropanoate (Ethyl pyruvate)
-
Ethanol
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl 2-oxopropanoate (1.1 equivalents) to the solution.
-
Optionally, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
4.2 Characterization Protocol:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the N-H proton.
-
¹³C NMR: Expected signals would include aromatic carbons, and carbons of the methyl, methoxy, and carbonyl groups.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (190.20 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretching vibrations.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
The diagram above outlines the key stages from starting materials to the final, characterized product, providing a clear visual guide for the experimental process.
References
- 1. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Methoxy-3-methylquinoxalin-2(1H)-one as a Putative ASK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activated by a variety of cellular stressors including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 plays a pivotal role in mediating cellular responses that can lead to inflammation, apoptosis, and fibrosis.[1] Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[1][2]
Quinoxaline derivatives have been identified as a promising class of compounds exhibiting inhibitory activity against ASK1.[1] This document provides detailed application notes and protocols for the investigation of 7-Methoxy-3-methylquinoxalin-2(1H)-one as a potential inhibitor of ASK1. While specific inhibitory data for this exact compound is not yet publicly available, the provided protocols are based on established methods for evaluating similar quinoxaline-based ASK1 inhibitors.[1]
Data Presentation
The following table summarizes representative quantitative data for a potent quinoxaline-based ASK1 inhibitor, which can be used as a benchmark for evaluating this compound.
| Parameter | Value | Assay Condition | Reference Compound |
| IC | 30.17 nM | In vitro ASK1 Kinase Assay | Dibromo substituted quinoxaline |
| Cellular Viability | >80% at 10 µM | LO2 cells | Dibromo substituted quinoxaline |
Signaling Pathway and Experimental Workflow
ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx). Upon exposure to cellular stressors such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This cascade ultimately results in the regulation of various cellular processes, including apoptosis and inflammation.
Caption: The ASK1 signaling cascade initiated by cellular stress.
Experimental Workflow for Inhibitor Evaluation
The evaluation of this compound as an ASK1 inhibitor follows a logical progression from synthesis to in vitro and cellular assays.
Caption: Workflow for the evaluation of an ASK1 inhibitor.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of quinoxalin-2(1H)-one derivatives.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Ethyl pyruvate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro ASK1 Kinase Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[3]
Materials:
-
Recombinant human ASK1 enzyme
-
ASK1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute with kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
-
Add 2.5 µL of a solution containing the ASK1 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC
50value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phosphorylated JNK and p38
This protocol assesses the ability of the inhibitor to block ASK1 activity in a cellular context by measuring the phosphorylation of its downstream targets.
Materials:
-
A suitable cell line (e.g., HEK293T or a disease-relevant cell line)
-
Cell culture medium and supplements
-
Anisomycin or H₂O₂ (as an ASK1 activator)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce ASK1 activation by treating the cells with an appropriate stressor (e.g., 10 µg/mL anisomycin for 30 minutes or 1 mM H₂O₂ for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the synthesis and evaluation of this compound as a potential inhibitor of ASK1. By following these methodologies, researchers can systematically assess the compound's inhibitory potency, cellular activity, and potential therapeutic utility. The successful inhibition of ASK1 by novel small molecules like this compound could pave the way for new treatments for a variety of stress-induced diseases.
References
Application Notes and Protocols for High-Throughput Screening with 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] 7-Methoxy-3-methylquinoxalin-2(1H)-one is a specific scaffold within this class that holds potential for the development of novel therapeutics. Notably, derivatives of 7-methoxy-3-methylquinoxaline have been investigated as components of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[3]
These application notes provide a detailed framework for utilizing this compound in a high-throughput screening (HTS) campaign to identify potential inhibitors of viral proteases, using the HCV NS3/4A protease as a primary example. The protocols outlined below are designed to be adaptable for screening large compound libraries and can be modified for other relevant biological targets.
Target Profile: HCV NS3/4A Protease
The HCV NS3/4A protease is a serine protease essential for the cleavage of the viral polyprotein, a process critical for the maturation of functional viral proteins.[4][5] Inhibition of this enzyme effectively halts viral replication, making it a validated and attractive target for antiviral drug discovery.[4] High-throughput screening assays for NS3/4A inhibitors are well-established and typically rely on fluorogenic substrates that produce a detectable signal upon cleavage.[5][6]
High-Throughput Screening Workflow
The overall workflow for screening this compound and similar compounds against a target like HCV NS3/4A protease involves several key stages, from initial assay development to hit validation.
Data Presentation: Screening Metrics and Hit Characterization
Effective HTS campaigns rely on robust statistical validation to ensure the quality and reliability of the data. The Z'-factor is a key metric used to evaluate the performance of an HTS assay. An assay with a Z'-factor greater than 0.5 is generally considered suitable for high-throughput screening.[4]
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput. |
| Final Assay Volume | 20 µL | Reduces reagent consumption. |
| Compound Concentration | 10 µM | Typical concentration for primary screening. |
| Positive Control | Known NS3/4A Inhibitor (e.g., BILN 2061) | Used to define maximal inhibition. |
| Negative Control | DMSO | Vehicle control, represents no inhibition. |
| Z'-Factor | > 0.6 | Indicates an excellent and robust assay.[4] |
Upon completion of the primary screen, "hits" are identified based on their ability to inhibit the target enzyme's activity beyond a certain threshold (e.g., >50% inhibition). These hits are then subjected to further analysis to confirm their activity and determine their potency.
Table 2: Hypothetical Hit Characterization Data for this compound
| Compound ID | Compound Name | Primary Screen Inhibition (%) | IC50 (µM) |
| QC-001 | This compound | 65 | 8.2 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocols
Protocol 1: FRET-Based HTS Assay for HCV NS3/4A Protease Inhibitors
This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common method for monitoring protease activity.[6] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
This compound and other test compounds dissolved in DMSO
-
Known NS3/4A protease inhibitor (positive control)
-
DMSO (negative control)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (10 µM final concentration) and controls into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Enzyme Addition: Add 10 µL of NS3/4A protease solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET substrate solution (diluted in assay buffer) to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately read the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Procedure:
-
Serial Dilution: Prepare a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Compound Plating: Dispense the diluted compounds into a 384-well plate.
-
Assay Performance: Follow the same procedure as the primary HTS assay (Protocol 1).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context
While this compound is being screened against a viral enzyme in this example, quinoxalinone derivatives have been reported to interact with various cellular signaling pathways in other contexts, such as cancer. For instance, some quinazoline derivatives (a related class of compounds) have been shown to interfere with the Wnt and PI3K signaling pathways.[7] Understanding potential off-target effects on host cell signaling is a critical aspect of later-stage drug development.
Conclusion
This compound represents a promising chemical scaffold for the discovery of novel enzyme inhibitors. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this and similar compounds in high-throughput screening campaigns. By employing robust assay methodologies and careful data analysis, HTS can serve as a powerful engine for identifying lead compounds for the development of new therapeutics.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput cell-based screening for hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Methoxy-3-methylquinoxalin-2(1H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the cyclocondensation reaction between 4-methoxy-1,2-phenylenediamine and a pyruvic acid derivative, such as pyruvic acid or ethyl pyruvate. This reaction is typically carried out in a suitable solvent and can be promoted by acid or base catalysts.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the reaction to obtain the desired 7-methoxy isomer over the 6-methoxy isomer, achieving high yields, minimizing side reactions such as oxidation of the diamine starting material, and ensuring the final product is free of impurities.
Q3: How can I improve the yield of my reaction?
A3: Yield can be improved by optimizing reaction conditions such as temperature, reaction time, choice of solvent, and catalyst. Using a slight excess of the pyruvate derivative can also drive the reaction to completion. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the 4-methoxy-1,2-phenylenediamine, which is a common side reaction that can decrease the yield.
Q4: What is regioselectivity and why is it important in this synthesis?
A4: Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In the synthesis of this compound, the unsymmetrical 4-methoxy-1,2-phenylenediamine can react with the pyruvate to form two different regioisomers: the desired 7-methoxy product and the undesired 6-methoxy isomer. Controlling this selectivity is crucial for obtaining a pure product and simplifying the purification process.
Q5: How can I control the regioselectivity of the cyclocondensation reaction?
A5: The regioselectivity can be effectively controlled by the choice of catalyst. Acidic conditions, for instance using acetic acid or p-toluenesulfonic acid, have been shown to favor the formation of one regioisomer, while basic conditions, using catalysts like triethylamine, can favor the other.[1] It is therefore essential to screen different catalytic conditions to selectively synthesize the desired 7-methoxy isomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting materials (especially oxidation of 4-methoxy-1,2-phenylenediamine). - Incorrect reaction temperature. - Inactive catalyst. | - Increase the reaction time or temperature. - Run the reaction under an inert atmosphere (N₂ or Ar). - Ensure the 4-methoxy-1,2-phenylenediamine is pure and has been stored properly. - Use a fresh or properly activated catalyst. |
| Formation of a Mixture of Regioisomers | - Lack of regioselective control during the cyclocondensation reaction. | - Employ a catalyst to direct the regioselectivity. For example, acidic conditions (e.g., acetic acid) or basic conditions (e.g., triethylamine) can favor the formation of different isomers.[1] - Carefully monitor the reaction by TLC or LC-MS to determine the ratio of isomers formed under different conditions. |
| Presence of Dark-Colored Impurities in the Product | - Oxidation of the 4-methoxy-1,2-phenylenediamine starting material or the product. - Polymerization side reactions. | - Perform the reaction and purification steps under an inert atmosphere. - Use purified reagents and solvents. - Purify the crude product by column chromatography followed by recrystallization. Activated carbon treatment during recrystallization can also help remove colored impurities. |
| Difficulty in Product Purification | - The product and the regioisomeric byproduct have similar polarities, making separation by column chromatography challenging. - The product is poorly soluble in common recrystallization solvents. | - Optimize the reaction to maximize the formation of the desired regioisomer, thus simplifying purification. - For column chromatography, use a long column and a shallow solvent gradient to improve separation. - For recrystallization, screen a wide range of solvents and solvent mixtures. Hot filtration may be necessary to remove insoluble impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxalin-2(1H)-one Synthesis
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine, Ethyl pyruvate | Ethanol | None | Reflux | 2 | 85 | General Procedure |
| 4-methoxy-1,2-phenylenediamine, Ethyl pyruvate | Methanol | Acetic Acid (5.0 eq) | Room Temp | 24 | 88 (15.7:1 regioisomeric ratio) | [1] |
| 4-methoxy-1,2-phenylenediamine, Ethyl pyruvate | Methanol | Triethylamine (5.0 eq) | Room Temp | 24 | 85 (1:4 regioisomeric ratio) | [1] |
| o-phenylenediamine, Ethyl aroylpyruvates | DMF | p-TsOH | Room Temp | 72 | 72-97 (highly regioselective) | [2] |
| o-phenylenediamine, Ethyl aroylpyruvates | DMF | HOBt/DIC | Room Temp | 72 | 72-97 (highly regioselective) | [2] |
Note: Yields and regioselectivity can vary based on the specific substrates and reaction scale.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the cyclocondensation of 4-methoxy-1,2-phenylenediamine and ethyl pyruvate under acidic conditions to favor the formation of the 7-methoxy isomer.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Ethyl pyruvate
-
Methanol (reagent grade)
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol.
-
To this solution, add ethyl pyruvate (1.1 eq) dropwise at room temperature.
-
Add glacial acetic acid (5.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
The purified product can be further recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain a highly pure solid.
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic for Regioisomer Formation
Caption: Decision tree for controlling regioisomer formation.
References
Stability issues of 7-Methoxy-3-methylquinoxalin-2(1H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Methoxy-3-methylquinoxalin-2(1H)-one in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changed color. What does this indicate?
A change in the color of your solution could signify degradation of the compound. Quinoxalinone derivatives can be susceptible to oxidation or other forms of chemical decomposition, which may lead to the formation of colored byproducts. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the potential causes?
Several factors can contribute to the degradation of this compound in solution. Common factors affecting the stability of similar drug compounds include temperature, light exposure, the pH of the solution, and potential enzymatic degradation if in a biological matrix.[1][2] It is crucial to store the solution under recommended conditions, typically protected from light and at a low temperature.
Q3: What are the recommended solvent and storage conditions for this compound?
While specific stability data for this compound is limited, for many quinoxalinone derivatives, dissolution in a high-purity organic solvent such as DMSO or ethanol is common for creating stock solutions. For long-term storage, it is advisable to keep solutions at -20°C or -80°C and protected from light to minimize degradation. Some suppliers recommend cold-chain transportation for the solid compound.[3]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
To determine the stability in your specific buffer or media, you can perform a stability study. This involves incubating the compound in your solution under your experimental conditions (e.g., temperature, lighting) and monitoring its concentration at various time points using a validated analytical method like HPLC-UV.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a recently prepared stock solution just before conducting your experiment.
-
Assess Compound Stability in Assay Buffer:
-
Incubate a solution of the compound in your cell culture medium or assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound by HPLC.
-
-
Include a Positive Control: Use a known stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.
Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC analysis).
Possible Cause: Degradation of this compound into one or more new chemical entities.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[4] This involves exposing a solution of the compound to stress conditions such as:
-
Acidic and Basic Conditions: Treat the solution with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH).
-
Oxidative Conditions: Treat the solution with a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to UV light.[4]
-
-
Analyze by LC-MS: Analyze the stressed samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can help in elucidating their structures.
-
Optimize Storage and Handling: Based on the results of the forced degradation study, adjust your solution preparation and storage conditions to minimize the formation of these impurities. For example, if the compound is found to be sensitive to light, all handling steps should be performed in amber vials or under low-light conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general method for assessing the purity and concentration of this compound. This is a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 20% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or λmax of the compound) |
| Column Temperature | 30°C |
Note: The retention time and purity data for each target compound should be established using a pure reference standard.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Troubleshooting low bioactivity of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 7-Methoxy-3-methylquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
Quinoxalinone derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities. Depending on their substitution patterns, they can exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. For instance, the bioactivity of quinoxalinone derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the quinoxaline ring. While this compound has been incorporated as a building block in more complex molecules with antiviral activity, comprehensive data on the specific bioactivity of the standalone compound is limited in publicly available literature. Researchers are encouraged to perform initial broad-spectrum screening to determine its specific activity profile.
Q2: I am observing lower than expected bioactivity in my assay. What are the common initial troubleshooting steps?
Low bioactivity can stem from several factors, ranging from compound-specific properties to experimental setup. A logical troubleshooting workflow should be followed to identify the root cause. Key areas to investigate include compound integrity and purity, solubility and stability in the assay medium, and the experimental design itself.
Q.3: How does the chemical structure of this compound potentially influence its bioactivity?
The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. The methoxy group (-OCH3) at the 7-position is an electron-donating group, which can influence the molecule's electronic properties and its interaction with biological targets. Similarly, the methyl group (-CH3) at the 3-position contributes to the molecule's lipophilicity and steric profile. The overall physicochemical properties of the molecule will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Troubleshooting Guides
Issue 1: Low or No Observed Bioactivity
If you are observing unexpectedly low or no bioactivity, it is crucial to systematically investigate potential causes. This guide provides a step-by-step approach to troubleshoot the issue.
Question: How can I be sure that the compound I am using is correct and of sufficient purity?
Answer: It is essential to confirm the identity and purity of your sample of this compound.
-
Identity Verification: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a compound. For biological assays, a purity of >95% is generally recommended. Impurities can interfere with the assay or may even have their own biological activity, leading to misleading results.
Question: My compound is not showing activity. Could solubility be the problem?
Answer: Yes, poor solubility is a very common reason for low bioactivity in in-vitro assays. If the compound is not fully dissolved in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency.
| Solvent | General Solubility of Quinoxalinones | Recommended Use |
| DMSO | Generally good | Primary solvent for stock solutions |
| Ethanol | Moderate to good | Alternative for stock solutions |
| PBS/Water | Generally poor | Not recommended for initial dissolution |
| Cell Culture Media | Variable, often low | Final assay concentration should have low % of organic solvent |
-
Protocol for Solubility Assessment:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute the stock solution in your final assay buffer (e.g., PBS or cell culture medium).
-
Visually inspect for any precipitation at each dilution.
-
For a more quantitative measure, you can centrifuge the dilutions and measure the concentration of the compound in the supernatant using HPLC-UV.
-
-
Troubleshooting Tips:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
-
If solubility is still an issue, consider using formulation strategies such as the use of co-solvents or excipients, but be mindful of their potential effects on the assay.
-
Question: Could my compound be degrading in the assay conditions?
Answer: Compound stability is another critical factor. If this compound is unstable in the assay medium under the experimental conditions (e.g., temperature, pH, presence of enzymes in serum), it will degrade over time, leading to a decrease in the effective concentration.
-
Protocol for Stability Assessment in Cell Culture Media:
-
Prepare a solution of the compound in the cell culture medium (with and without serum) at the highest concentration to be used in the assay.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound remaining using LC-MS/MS or HPLC-UV. A significant decrease in concentration over time indicates instability.[1]
-
-
Troubleshooting Tips:
-
If the compound is found to be unstable, consider reducing the incubation time of your assay if possible.
-
Check for potential interactions with components in your media.
-
Be aware of potential binding to plasticware, which can also reduce the available concentration of the compound. This can be assessed by measuring the compound concentration in the media in the presence and absence of the culture plates.[1]
-
Issue 2: Inconsistent Bioactivity Results
Question: I am getting variable results between experiments. What could be the cause?
Answer: Inconsistent results can be frustrating and can point to subtle issues in your experimental protocol.
Answer: Carefully review your experimental protocol for any potential sources of variability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to ensure that the assay is performing as expected.
-
-
Antimicrobial Assays:
-
Inoculum Density: Standardize the inoculum density of the microorganisms.
-
Growth Medium: Use a consistent batch and preparation of the growth medium.
-
Answer: Small molecule compounds, especially in solution, can degrade over time even when stored at low temperatures.
-
Recommendation: Prepare fresh stock solutions of this compound in DMSO for each experiment or, if using a previously prepared stock, qualify its integrity before use. Avoid repeated freeze-thaw cycles of stock solutions.
Experimental Protocols
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This is a general protocol and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution)
This protocol is a general guideline and should be adapted based on the specific microorganism being tested.
-
Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate using an appropriate broth medium. The compound should be initially dissolved in DMSO.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagrams
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: Workflow for assessing compound solubility.
Caption: Protocol for evaluating compound stability in assay media.
References
Optimization of reaction conditions for quinoxalinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in quinoxalinone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time can significantly impact the yield. Traditional methods often require harsh conditions like high temperatures and strong acids[1][2]. Modern protocols, however, often utilize milder conditions. For instance, a method employing trifluoroacetic acid (TFA) in acetonitrile allows for reactions to proceed at room temperature[2]. It's crucial to ensure the chosen conditions are suitable for the specific substrates being used.
-
Atmosphere Control: The presence or absence of oxygen can be critical. In some syntheses, an oxygen atmosphere has been shown to significantly improve yields, while in others, an inert atmosphere (like nitrogen) is necessary to prevent side reactions or degradation of starting materials[1][2].
-
Catalyst Inefficiency or Deactivation: If using a catalyst, ensure it is of high quality and handled correctly. Some catalysts are sensitive to air or moisture. The catalyst loading is also a critical parameter to optimize.
-
Purity of Starting Materials: Impurities in the starting materials, such as o-phenylenediamines and α-keto acids or their equivalents, can interfere with the reaction, leading to side products and lower yields of the desired quinoxalinone.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion. If not, extending the reaction time or moderately increasing the temperature might be beneficial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
2. I am observing significant side product formation. How can I increase the selectivity of my reaction?
The formation of side products, such as benzimidazoles, is a common issue, particularly when using N-substituted o-phenylenediamines.[1][2]
-
Choice of Starting Materials: The structure of the reactants can predispose the reaction to form certain side products. For instance, the reaction of N-phenyl-o-phenylenediamine with phenylpyruvic acid can yield both the desired quinoxalinone and a significant amount of the corresponding benzimidazole.[1][2]
-
Reaction Conditions Tuning: Fine-tuning the reaction parameters can steer the reaction towards the desired product.
-
Acid Catalyst: The type and amount of acid catalyst can be critical. For example, while optimizing a synthesis, it was found that 1.0 equivalent of trifluoroacetic acid provided the best results; increasing the amount led to lower yields, and decreasing it inhibited the reaction.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screening different solvents is a standard optimization step.
-
-
Temperature Control: Running the reaction at a lower temperature may increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions that have higher activation energies.
3. What are some of the modern and milder synthetic protocols for quinoxalinone synthesis?
Traditional methods often rely on harsh conditions.[1][2] However, several milder and more efficient protocols have been developed.
-
Room Temperature Synthesis with TFA: A notable example involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid (TFA) in acetonitrile at room temperature. This method is conducted in an open flask, making it experimentally convenient.[1][2]
-
Catalyst-Free Synthesis in Water: Efficient synthesis of quinoxalinones has been achieved by reacting α-keto acids with benzene-1,2-diamines in water without any catalyst. The products can often be purified by simple filtration.[3]
-
Photocatalysis and Electrosynthesis: Recent advancements include the use of visible-light photoredox catalysis and electrochemical methods. These techniques often proceed under mild conditions and can offer high functional group tolerance.[3][4] For instance, a photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones using diaryliodonium triflates has been reported.[3]
4. How do I choose the appropriate starting materials for my desired quinoxalinone?
The most common approach to quinoxalinone synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[5][6]
-
For the Quinoxalinone Core: An appropriately substituted o-phenylenediamine is the key building block for the benzene ring portion of the quinoxalinone.
-
For the Heterocyclic Ring:
-
α-Keto Acids and Esters: These are common reactants that, upon condensation with o-phenylenediamines, form the quinoxalinone ring. The substituent on the α-carbon of the keto acid/ester will be at the 3-position of the resulting quinoxalinone.[2]
-
2,2-Dibromo-1-arylethanones: These can be used in an oxidative amidation–heterocycloannulation protocol to synthesize substituted quinoxalin-2-ones.[5]
-
Glyoxylic Acids: These can be used for the synthesis of quinoxalin-2(1H)-ones.[3]
-
General Synthetic Pathway
Caption: General synthetic route to quinoxalinones.
Experimental Protocols
Protocol 1: Mild Synthesis of Quinoxalin-2(1H)-ones using Trifluoroacetic Acid [2]
This protocol describes a mild and convenient method for the synthesis of quinoxalin-2(1H)-ones at room temperature.
-
Reactants:
-
N-protected o-phenylenediamine (1.0 eq.)
-
α-ketoester (1.0 eq.)
-
Trifluoroacetic acid (TFA) (1.0 eq.)
-
-
Solvent: Acetonitrile (MeCN)
-
Procedure:
-
To a flask open to the atmosphere, add the N-protected o-phenylenediamine (0.6 mmol), α-ketoester (0.6 mmol), and acetonitrile (2.0 mL).
-
Stir the mixture at room temperature.
-
Add trifluoroacetic acid (0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired quinoxalinone derivative.
-
Protocol 2: Catalyst-Free Synthesis of Quinoxalinones in Water [3]
This protocol outlines an environmentally benign, catalyst-free synthesis of quinoxalinones.
-
Reactants:
-
Benzene-1,2-diamine derivative
-
α-keto acid
-
-
Solvent: Water
-
Procedure:
-
In a suitable reaction vessel, suspend the benzene-1,2-diamine and the α-keto acid in water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with ethanol to remove any remaining impurities.
-
If necessary, further purify the product by crystallization.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various reaction parameters for quinoxalinone synthesis based on reported literature.
Table 1: Effect of Acid Catalyst on a Model Reaction [2]
| Entry | Acid Catalyst | Equivalents | Reaction Time (h) | Yield (%) |
| 1 | HCl | 1.0 | 2 | 78 |
| 2 | H₂SO₄ | 1.0 | 2 | 65 |
| 3 | CF₃COOH | 0.5 | 4 | 50 |
| 4 | CF₃COOH | 1.0 | 2 | 83 |
| 5 | CF₃COOH | 1.5 | 1.5 | 75 |
Reaction conditions: N-benzyl-o-phenylenediamine (0.6 mmol), acetoin (0.6 mmol), solvent (2.0 mL) in an open flask at room temperature.
Table 2: Influence of Solvent on Quinoxalinone Synthesis
| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 2 | 78 |
| 2 | Toluene | 2.4 | 4 | 60 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 3 | 72 |
| 4 | Acetonitrile (MeCN) | 37.5 | 2 | 83 |
| 5 | Dimethylformamide (DMF) | 36.7 | 2.5 | 75 |
Reaction conditions are based on a generalized model reaction for optimization studies.
Table 3: Optimization of Base and Temperature for Oxidative Amidation-Heterocycloannulation [5]
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | 50 | 4 | 45 |
| 2 | NaOAc | 75 | 3 | 60 |
| 3 | Triethylamine (Et₃N) | 75 | 2 | 85 |
| 4 | Pyridine | 75 | 2.5 | 70 |
| 5 | Triethylamine (Et₃N) | Room Temp. | 12 | 30 |
Reaction conditions: 2,2-dibromo-1-phenylethanone (1 mmol), aryl-1,2-diamine (1 mmol), base (3 mmol), in DMSO (6 mL).
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
- 4. soc.chim.it [soc.chim.it]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Methoxy-3-methylquinoxalin-2(1H)-one by chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound is not eluting from the column | The solvent system is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is highly polar, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| The compound may have low solubility in the chosen mobile phase, causing it to precipitate at the top of the column. | Before loading onto the column, ensure the crude material is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility remains an issue, consider a different chromatographic technique or solvent system. | |
| Poor separation of the desired product from impurities | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of solvents, such as ethyl acetate and hexanes, to find a system that gives good separation between your product and impurities (a ΔRf of >0.2 is ideal). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. | |
| The column is overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. If you have a large amount of crude product, use a larger column. | |
| The product is eluting with a streaky or tailing peak | The compound is interacting too strongly with the acidic silica gel. Quinoxalinone derivatives can be basic and interact with acidic sites on the silica. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This can often lead to sharper peaks and better separation. |
| The sample was loaded in a solvent that was too strong (too polar). | Load the sample in the weakest possible solvent in which it is soluble, ideally the initial mobile phase. | |
| The purified product appears to be degraded | This compound, like some N-heterocycles, may be sensitive to prolonged exposure to acidic silica gel. | Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Using a less acidic stationary phase, such as neutral alumina, could be an alternative. |
| Colored impurities are co-eluting with the product | These may be polymeric byproducts from the synthesis. | Ensure the reaction has gone to completion. If byproducts are of a similar polarity, recrystallization after column chromatography may be necessary for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for the flash chromatography of this compound is a mixture of ethyl acetate and hexanes. Based on literature for similar compounds, a gradient elution from 50% to 90% ethyl acetate in hexanes has been shown to be effective for purifying molecules containing this moiety.[1] It is always recommended to first determine the optimal solvent system by TLC.
Q2: How can I monitor the progress of the column chromatography?
The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the solvent system used for the column. The spots corresponding to your product can be visualized under UV light.
Q3: What are the potential impurities I should be aware of during purification?
Potential impurities can arise from the starting materials or side reactions during the synthesis. The common synthesis involves the condensation of 4-methoxy-o-phenylenediamine with pyruvic acid or a pyruvic acid equivalent. Therefore, unreacted starting materials or regioisomers formed during the condensation could be present.
Q4: My compound is not very soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
If your compound has poor solubility in the mobile phase, you can dissolve it in a minimal amount of a more polar solvent, such as dichloromethane or acetone. Then, adsorb this solution onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the top of the column. This technique, known as dry loading, often improves resolution.
Q5: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase chromatography is a viable alternative, especially if the compound is highly polar or if issues are encountered with silica gel. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude reaction mixture.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Ensure the silica bed is compact and level.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, use a dry loading method as described in the FAQs.
3. Elution:
-
Begin elution with the initial mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate). A stepwise or linear gradient can be employed. A suggested gradient for a related compound is 50-90% ethyl acetate in hexanes.[1]
4. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table summarizes typical parameters for the chromatographic purification of quinoxalinone derivatives. Note that specific values for this compound may vary.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |
| Mobile Phase | Ethyl acetate / Hexanes | A gradient of increasing ethyl acetate is commonly used. |
| Example Gradient | 50% to 90% Ethyl Acetate in Hexanes | This has been used for a complex molecule containing the target moiety.[1] |
| TLC Rf Value | 0.3 - 0.5 | Ideal Rf in the eluting solvent for good separation on a column. |
| Typical Yield | >80% | Recovery from column chromatography can be high with proper technique. |
| Achievable Purity | >95% | As determined by HPLC or NMR after chromatography. |
Visualizations
References
Common pitfalls in experiments with 7-Methoxy-3-methylquinoxalin-2(1H)-one
Welcome to the technical support center for 7-Methoxy-3-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is typically a solid. While specific solubility data can vary, quinoxalinone derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare stock solutions in these solvents and dilute them in aqueous buffers for biological assays, being mindful of the final solvent concentration to avoid off-target effects.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] For long-term storage, keeping it in a desiccator is advisable to prevent degradation from moisture.
Q3: What are the expected spectral characteristics for this compound?
A3: For quinoxalin-2(1H)-one derivatives, you can expect the following general spectral features:
-
1H NMR: Aromatic protons typically appear in the range of δ 7.00–8.40 ppm.
-
13C NMR: Signals for the carbonyl (C=O) group are expected between δ 151.23–158.44 ppm, while the C=N carbon can be found in the range of δ 146.16–149.25 ppm. Aromatic carbons will resonate between δ 106.66–155.33 ppm.
Troubleshooting Guides
This section addresses common pitfalls that may be encountered during the synthesis, purification, and experimental use of this compound.
Synthesis
Problem 1: Low Yields in Synthesis
-
Potential Cause: The classical synthesis of quinoxalinones often involves the condensation of an o-phenylenediamine with an α-keto acid or ester.[2][3][4] This reaction can be slow and may not proceed to completion, resulting in low yields.
-
Troubleshooting:
-
Reaction Conditions: Consider optimizing the reaction temperature and time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar compounds.
-
Catalyst: The use of a mild acid catalyst, such as trifluoroacetic acid, at room temperature has been reported to be effective for the cyclization step.[5]
-
Starting Materials: Ensure the purity of the starting materials, 4-methoxy-o-phenylenediamine and ethyl 2-oxopropanoate. Impurities can lead to side reactions and lower the yield of the desired product.
-
Problem 2: Formation of Side Products
-
Potential Cause: The reaction between o-phenylenediamines and α-dicarbonyl compounds can sometimes lead to the formation of benzimidazole derivatives as side products, especially if the reaction conditions are not carefully controlled.[5]
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the stoichiometry of the reactants and the reaction temperature. The use of specific catalysts can also help to direct the reaction towards the desired quinoxalinone product.
-
Purification: Utilize column chromatography or recrystallization to separate the desired product from any benzimidazole impurities.
-
Purification
Problem 3: Difficulty in Purifying the Final Compound
-
Potential Cause: The crude product may contain unreacted starting materials or side products with similar polarity to the desired compound, making separation by simple recrystallization challenging.
-
Troubleshooting:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying quinoxalinone derivatives. A solvent system of ethyl acetate and petroleum ether (e.g., 1:2 v/v) can be a good starting point for elution.
-
Recrystallization: If the purity is already reasonably high, recrystallization from a suitable solvent like ethanol can be effective.[6][7] It may be necessary to try a range of solvents or solvent mixtures to find the optimal conditions.
-
Biological Assays
Problem 4: Compound Precipitation in Aqueous Media
-
Potential Cause: this compound, like many organic compounds, may have limited solubility in aqueous buffers used for biological assays.
-
Troubleshooting:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO. The final concentration of the organic solvent in the assay should be kept low (typically below 1%) to avoid affecting the biological system.
-
Sonication: Briefly sonicating the final solution can help to dissolve any small particles that may have precipitated.
-
Solubility Testing: Before conducting a full experiment, perform a preliminary test to determine the maximum soluble concentration of the compound in your specific assay buffer.
-
Problem 5: Inconsistent or Unexpected Biological Activity
-
Potential Cause: The observed biological activity of quinoxalinone derivatives can be influenced by their interaction with multiple signaling pathways. Aberrant activation of pathways like PI3K/Akt and MAPK/ERK is common in cancer, and these pathways can be modulated by quinoxalinone compounds.[8][9][10][11][12][13][14][15][16]
-
Troubleshooting:
-
Target Validation: Confirm that the intended biological target is expressed in your experimental system.
-
Pathway Analysis: Investigate the activation status of key signaling pathways, such as PI3K/Akt and MAPK/ERK, in your model system. This can provide context for the observed effects of the compound.
-
Dose-Response Curve: Perform a full dose-response analysis to determine the potency (e.g., IC50 or EC50) of the compound and to identify potential biphasic or off-target effects at higher concentrations.
-
Experimental Protocols
Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives
This protocol is a general method for the synthesis of 3-methylquinoxalin-2(1H)-one derivatives and may need to be adapted for 7-methoxy substitution.
Materials:
-
Quinoxalin-2(1H)-one compound
-
Iodine (I2)
-
Sodium sulfite (Na2SO3)
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the quinoxalin-2(1H)-one compound in acetonitrile in a round-bottom flask.
-
Add iodine and sodium sulfite to the solution.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.
-
Stir the reaction mixture at 110°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an extraction with ethyl acetate and water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v) as the eluent.
Enzyme Inhibition Assay
This is a general protocol for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., LanthaScreen™ Eu Kinase Binding Assay components)[17]
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer, the diluted compound, and the target kinase.
-
Incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a set amount of time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes representative cytotoxicity data for quinoxalinone derivatives against various cancer cell lines. Note that these are examples and the activity of this compound may vary.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 68 | MCF-7 (Breast Cancer) | 1.24 | [18] |
| Compound 69 | MCF-7 (Breast Cancer) | 1.65 | [18] |
| Compound 30a | MDA-MB-231 (Breast Cancer) | 12.12 | [18] |
| Compound 30a | MCF-7 (Breast Cancer) | 9.59 | [18] |
| Compound 30a | T-47D (Breast Cancer) | 10.10 | [18] |
| Compound 49 | MDA-MB-231 (Breast Cancer) | Not specified (potent) | [18] |
| Compound 33 | MCF-7 (Breast Cancer) | 60 | [18] |
Signaling Pathway Diagrams
The biological effects of this compound may be mediated through the modulation of key cellular signaling pathways. Below are diagrams of the PI3K/Akt and MAPK/ERK pathways, which are frequently implicated in the mechanism of action of quinoxalinone derivatives.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 7-Methoxy-3-methylquinoxalin-2(1H)-one for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 7-Methoxy-3-methylquinoxalin-2(1H)-one for various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a quinoxalinone derivative. Quinoxaline derivatives are known for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[1] Like many heterocyclic compounds developed in drug discovery, it may exhibit poor aqueous solubility.[2][3] This low solubility can lead to challenges in obtaining the necessary concentrations for accurate and reproducible in vitro and in vivo assays, potentially causing underestimated activity and unreliable structure-activity relationship (SAR) data.[3]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: The initial approach should involve preparing a stock solution in a suitable organic solvent and then diluting it into your aqueous assay buffer. The key is to avoid precipitation upon dilution. It is preferable to mix the DMSO stock dilutions directly with the assay media, as the media often contains proteins or other components that can help maintain solubility.[3]
Q3: What common organic solvents can be used to prepare a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2][3] Other water-miscible organic solvents like dimethylformamide (DMF), ethanol, methanol, propylene glycol, and polyethylene glycol (PEG) can also be considered.[2][4] The choice of solvent should be compatible with your specific assay and not interfere with the biological target.
Q4: How can I enhance the aqueous solubility of this compound for my assay?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as chemical and physical approaches. Common methods include the use of co-solvents, pH adjustment, surfactants, and complexation agents like cyclodextrins.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Compound precipitates out of solution upon dilution from organic stock into aqueous assay buffer.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low Aqueous Solubility | Increase the percentage of co-solvent in the final assay buffer. | Protocol: Prepare serial dilutions of your DMSO stock solution. Add a small volume of each dilution directly to the assay buffer, vortexing gently. Visually inspect for precipitation. Incrementally increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the assay buffer, ensuring it does not exceed a concentration that affects the assay's performance (typically <1%). |
| pH-Dependent Solubility | Adjust the pH of the assay buffer. | Protocol: Determine the pKa of this compound (if not known, this can be predicted using software). For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will increase solubility. Prepare a series of buffers with varying pH values around the predicted pKa and test the compound's solubility.[6][7] |
| Compound Aggregation | Incorporate a non-ionic surfactant into the assay buffer. | Protocol: Prepare a stock solution of a non-ionic surfactant such as Tween 80 or Pluronic F-68. Add the surfactant to the assay buffer at a final concentration typically ranging from 0.01% to 0.1% (v/v). Then, add the compound's stock solution to the surfactant-containing buffer.[6] |
Issue 2: Inconsistent results or lower than expected activity in the assay.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Solubilization of Stock Solution | Ensure the compound is fully dissolved in the stock solvent. | Protocol: After adding the solvent to the solid compound, vortex vigorously and/or use a sonicator bath for several minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain. |
| Precipitation Over Time | Prepare fresh dilutions immediately before use. | Protocol: Avoid storing diluted aqueous solutions of the compound for extended periods. Prepare the final working solutions from the organic stock immediately before performing the assay to minimize the risk of precipitation. |
| Use of a More Solubilizing Excipient | Employ cyclodextrins to form inclusion complexes. | Protocol: Prepare a solution of a cyclodextrin derivative (e.g., β-cyclodextrin, HP-β-CD) in the assay buffer. Add the compound's stock solution to the cyclodextrin solution. The formation of an inclusion complex can enhance the apparent solubility of the compound.[5][7] The molar ratio of cyclodextrin to the compound may need to be optimized. |
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Using water-miscible organic solvents to increase the solubility of nonpolar compounds.[4] | Simple and widely used. | High concentrations can be toxic to cells or inhibit enzyme activity. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[6][7] | Effective for ionizable compounds. | The required pH may not be compatible with the biological assay. |
| Surfactants | Using amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[6] | Effective at low concentrations. | Can interfere with protein structure and function; potential for cell toxicity. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[5][7] | Generally low toxicity and high solubilizing capacity. | Can be expensive; may alter the free concentration of the compound. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for enhancing compound solubility.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 7-Methoxy-3-methylquinoxalin-2(1H)-one. The information is based on general principles of chemical stability and knowledge of related quinoxalinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively published, based on the quinoxalinone core structure, potential degradation routes include hydrolysis, oxidation, and photodegradation. Factors such as pH, exposure to light, elevated temperature, and presence of oxidizing agents can contribute to its degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, in a dry environment, and at room temperature.[1] For long-term storage, keeping it in a dark place is also recommended to prevent photodegradation.
Q3: I observed a change in the color of my compound. What could be the cause?
A3: A change in color often indicates chemical degradation. This could be due to oxidation from exposure to air, photodegradation from light exposure, or other chemical transformations. It is recommended to assess the purity of the material if a color change is observed.
Q4: Can I dissolve this compound in aqueous solutions? What are the stability concerns?
A4: While solubility in aqueous solutions may be limited, if used, it is important to consider the potential for hydrolysis, especially at pH extremes. For related quinoxaline derivatives, instability under alkaline conditions has been noted.[2] It is advisable to prepare aqueous solutions fresh and to evaluate their stability for the intended duration of use.
Troubleshooting Guides
Issue 1: Unexpected Impurities in Analytical Results
If you are observing unexpected peaks during analytical testing (e.g., HPLC, LC-MS), it may be due to degradation of the compound.
Troubleshooting Steps:
-
Review Sample Handling:
-
Was the compound protected from light during weighing and dissolution?
-
Was the solvent used fresh and of high purity?
-
How long was the sample stored in solution before analysis?
-
-
Evaluate Analytical Method:
-
Is the mobile phase pH appropriate for the compound's stability?
-
Is the analysis being performed at an elevated temperature that could induce degradation?
-
-
Perform a Forced Degradation Study:
-
Subject the compound to stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradants. This can help in confirming if the observed impurities are degradation products.
-
Issue 2: Loss of Potency or Activity in Biological Assays
A decrease in the expected biological activity can be a result of compound degradation.
Troubleshooting Steps:
-
Check Compound Integrity:
-
Analyze the purity of the compound from the stock solution used for the assay.
-
Compare the analytical profile with a freshly prepared standard.
-
-
Assess Assay Conditions:
-
Is the compound stable in the assay medium for the duration of the experiment?
-
Does the assay involve incubation at elevated temperatures or exposure to light that could degrade the compound?
-
-
Workflow for Investigating Loss of Potency:
Caption: Troubleshooting workflow for loss of biological activity.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3][4]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and visible light for a defined period.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Forced Degradation Experimental Workflow:
Caption: Workflow for conducting a forced degradation study.
Data Presentation
While specific quantitative data for the degradation of this compound is not available in the public domain, a typical data summary from a forced degradation study would be presented as follows:
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 N HCl | 24 hours | 60°C | Data | Data | Data |
| 0.1 N NaOH | 24 hours | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data | Data |
| UV/Vis Light | 48 hours | Room Temp | Data | Data | Data |
| Thermal (Solid) | 48 hours | 80°C | Data | Data | Data |
RRT: Relative Retention Time
This table would be populated with experimental data to provide a clear comparison of the compound's stability under different stress conditions.
References
Minimizing off-target effects of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 7-Methoxy-3-methylquinoxalin-2(1H)-one. Given that quinoxaline derivatives are frequently investigated as kinase inhibitors, this guide will focus on principles and protocols relevant to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring its safety and efficacy.
Q2: this compound belongs to the quinoxaline class of compounds. What are the likely off-targets for such a molecule?
A2: Quinoxaline derivatives are widely recognized as potent kinase inhibitors.[3][4] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Therefore, it is plausible that this compound may exhibit off-target activity against kinases that are structurally related to its primary target. Comprehensive kinase profiling is essential to identify these unintended interactions.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: A multi-faceted approach is recommended. This includes using the lowest effective concentration of the compound, ensuring the duration of exposure is as short as possible, and using structurally distinct compounds that target the same pathway as controls. Additionally, performing dose-response curves and comparing the potency for on-target versus off-target effects is critical for defining a therapeutic window.
Q4: What is a selectivity profile and how do I interpret it?
A4: A selectivity profile is a quantitative measure of a compound's potency against a panel of potential targets.[5][6][7] For a kinase inhibitor, this typically involves screening against a large number of kinases. The data, often presented as IC50 or Ki values, allows you to compare the compound's potency for its intended target versus other kinases. A highly selective compound will show significantly greater potency for its on-target, with minimal activity against other kinases at similar concentrations.
Q5: Should I be concerned about off-target effects if I am only using this compound for in vitro studies?
A5: Yes. Off-target effects can lead to misinterpretation of cellular phenotypes and signaling pathways even in in vitro models.[8] For example, unexpected cytotoxicity or changes in a signaling cascade may be erroneously attributed to the on-target effect when, in fact, an off-target interaction is responsible. Validating that the observed phenotype is a direct result of on-target inhibition is crucial for the integrity of the research.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target activity.
-
Question: Could this be an off-target effect?
-
Answer: Yes, unexpected cytotoxicity is a common consequence of off-target effects.[9] The compound may be inhibiting a kinase or other protein that is essential for cell survival.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for your on-target effect. A narrow window between these two values suggests a potential off-target liability.
-
Use a Rescue Experiment: If possible, overexpress a resistant mutant of your on-target protein. If the cells are still sensitive to the compound, the cytotoxicity is likely due to an off-target effect.
-
Test in Different Cell Lines: Use cell lines that do not express the primary target. Any observed cytotoxicity in these lines would be independent of on-target activity.
-
Conduct a Kinase Profile: Screen the compound against a broad panel of kinases to identify potential off-target kinases that could be mediating the cytotoxic effect.
-
Issue 2: My experimental results are inconsistent across different batches of the compound or between experiments.
-
Question: Why am I seeing such high variability?
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound is properly stored and handled. Prepare fresh stock solutions and verify the concentration.
-
Standardize Protocols: Maintain consistent cell densities, incubation times, and reagent concentrations in all experiments.
-
Include Proper Controls: Always include positive and negative controls in your assays to monitor for variability.[10] A known selective inhibitor for the same target can serve as a valuable benchmark.
-
Monitor Off-Target Expression: If a key off-target has been identified, monitor its expression level in your cell line to see if it correlates with the observed variability.
-
Issue 3: I've identified a potential off-target kinase. How do I confirm it is responsible for the observed off-target effect?
-
Question: What is the next step after identifying a potential off-target from a screening panel?
-
Answer: Confirmation requires further experimentation to link the off-target activity to the observed cellular phenotype.
-
-
Troubleshooting Steps:
-
Use a Known Selective Inhibitor: Treat your cells with a known selective inhibitor for the suspected off-target kinase. If this phenocopies the off-target effect of your compound, it strengthens the link.
-
RNAi or CRISPR Knockdown/Knockout: Reduce the expression of the suspected off-target kinase using siRNA or CRISPR. If the off-target effect of your compound is diminished in these cells, it provides strong evidence for its involvement.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your compound is engaging the suspected off-target kinase within the cell at the concentrations used in your experiments.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates how to present kinase selectivity data. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| On-Target Kinase A | 15 | Tyrosine Kinase | Primary Target |
| Off-Target Kinase B | 250 | Tyrosine Kinase | Structurally related to Target A. |
| Off-Target Kinase C | 800 | Serine/Threonine Kinase | |
| Off-Target Kinase D | >10,000 | Tyrosine Kinase | |
| Off-Target Kinase E | >10,000 | Serine/Threonine Kinase |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad panel of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km value for each specific kinase.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target inhibition.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anshlabs.com [anshlabs.com]
- 11. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 12. siriusgenomics.com [siriusgenomics.com]
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method for synthesizing quinoxalin-2(1H)-one derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto acid or its ester. For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with pyruvic acid or an alkyl pyruvate (e.g., ethyl pyruvate). This method is often preferred due to the availability of starting materials and generally good yields.
Q2: What are the critical reaction parameters to control during the scale-up of this synthesis?
A2: When scaling up, careful control of the following parameters is crucial:
-
Temperature: Exothermic reactions can lead to side product formation. Gradual addition of reagents and efficient cooling are necessary.
-
Solvent: The choice of solvent can influence reaction rate, solubility of intermediates, and product isolation. Common solvents include ethanol, acetic acid, and water.
-
pH: The condensation is often acid-catalyzed. Maintaining the optimal pH is essential for maximizing yield and minimizing side reactions.
-
Agitation: Homogeneous mixing is critical in large-scale reactors to ensure uniform temperature and concentration, preventing localized overheating and side reactions.
-
Work-up and Purification: The purification method (e.g., recrystallization, column chromatography) must be scalable and efficient to handle larger quantities of product and remove impurities effectively.
Q3: Are there any significant safety concerns when handling the reagents for this synthesis?
A3: Yes, o-phenylenediamines are known to be toxic and potential skin sensitizers. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature moderately. - Ensure the catalyst (if used) is active and added in the correct amount. |
| Side product formation. | - Optimize the reaction temperature; avoid excessive heat. - Control the rate of addition of reagents to prevent localized high concentrations. - Adjust the pH of the reaction mixture. | |
| Product loss during work-up. | - Optimize the extraction and filtration procedures. - If recrystallizing, ensure the solvent is appropriate and the cooling process is controlled to maximize crystal formation. | |
| Formation of Impurities or Side Products | Oxidation of the o-phenylenediamine starting material. | - Use high-purity starting materials. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of regioisomers. | - While 4-methoxy-1,2-phenylenediamine is expected to yield a single major regioisomer, this can be confirmed by analytical techniques like NMR. - Purification by chromatography may be necessary to separate isomers if they form. | |
| Dimerization or polymerization. | - Maintain dilute conditions, especially during the initial stages of the reaction. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Attempt to form a salt of the product to induce crystallization. - Use a different solvent or a mixture of solvents for recrystallization. - If all else fails, purification by column chromatography may be necessary. |
| Persistent colored impurities. | - Treat the crude product with activated carbon in a suitable solvent. - Multiple recrystallizations may be required. | |
| Scalability Issues | Reaction becomes difficult to control at a larger scale. | - Ensure efficient stirring and temperature control with appropriate equipment. - Perform a thorough process safety analysis before scaling up significantly. |
| Product precipitation during the reaction. | - Choose a solvent in which the product has higher solubility at the reaction temperature. - Increase the solvent volume. |
Experimental Protocols
Synthesis of this compound
This protocol describes the condensation of 4-methoxy-1,2-phenylenediamine with ethyl pyruvate.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Ethyl pyruvate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Hydrochloric Acid (for work-up)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add ethyl pyruvate (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~2 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 1 : 1.1 | (4-methoxy-1,2-phenylenediamine : Ethyl pyruvate) |
| Catalyst Loading | 5-10 mol% | (Glacial Acetic Acid) |
| Reaction Temperature | 78-80 °C | (Reflux in Ethanol) |
| Typical Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Expected Yield | 75-90% | Based on similar quinoxalinone syntheses. Yield may vary with scale and purification method. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
A Comparative Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and Other Quinoxalinone Derivatives for Researchers and Drug Development Professionals
An objective analysis of the performance of 7-Methoxy-3-methylquinoxalin-2(1H)-one's structural analogs and other quinoxalinone derivatives, supported by experimental data, to inform research and development in medicinal chemistry.
Antitumor Activity: A Potent Analog Sets a High Bar
A structurally related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has demonstrated exceptional antitumor activity. In a comprehensive study, this derivative exhibited potent growth inhibitory effects against a panel of 60 human cancer cell lines, with GI50 values reaching the low to sub-nanomolar range.[1][5] This level of potency highlights the potential of the 7-methoxyquinoxalinone core in the design of novel anticancer agents.
The antitumor activity of various quinoxalinone derivatives is summarized in the table below, showcasing the impact of different substitution patterns on their cytotoxic effects.
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Human Tumor Cell Line Panel | Low to sub-nanomolar | [1][5] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Human gastric adenocarcinoma (MKN 45) | 0.073 µM | [3] |
| Bisfuranylquinoxalineurea analog (7c) | Panel of cancer cell lines | Low micromolar | [6] |
| 2,3-Dithio-1,2,3,4-tetrahydroquinoxalines | Human colon carcinoma (HCT-116) | 1.9 µg/mL | [7] |
| 2,3-Dithio-1,2,3,4-tetrahydroquinoxalines | Human breast adenocarcinoma (MCF-7) | 2.3 µg/mL | [7] |
Antimicrobial Activity: A Broad Spectrum of Potential
Quinoxalinone derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][4] The introduction of various substituents on the quinoxalinone ring has been shown to significantly influence their antimicrobial efficacy.
The following table summarizes the antimicrobial activity of selected quinoxalinone derivatives, demonstrating the potential of this scaffold in developing new anti-infective agents.
| Compound/Derivative | Microbial Strain(s) | Activity (MIC) | Reference |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacteria and fungi | 0.97–62.5 µg/mL | [2] |
| 2-Chloro-3-methylquinoxaline derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified (zone of inhibition) | [4] |
| Quinoxaline-2-carboxylate 1,4-dioxide derivatives | Mycobacterium tuberculosis | - | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Key SAR observations from the literature include:
-
Substitution at C7: The presence of a methoxy group at the C7 position, as seen in the potent antitumor analog, appears to be favorable for activity.[1][5] Studies on other quinoxaline derivatives have also shown that substitutions at the C6 and C7 positions with electron-withdrawing or electron-donating groups can significantly modulate antibacterial activity.[8]
-
Substitution at C3: The substituent at the C3 position plays a crucial role in determining the biological activity profile. For instance, the introduction of hydrazone, hydrazine, and pyrazole moieties at this position has been shown to impart significant antimicrobial potential.[2]
-
N1-Substitution: N-alkylation or N-arylation at the 1-position can influence the compound's properties and biological activity.
Experimental Protocols
Synthesis of Quinoxalin-2(1H)-one Derivatives
A general and efficient method for the synthesis of quinoxalin-2(1H)-ones involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester, such as ethyl pyruvate.[9]
General Synthesis of 3-methylquinoxalin-2(1H)-one:
-
Dissolve o-phenylenediamine in a suitable solvent, such as ethanol or n-butanol.
-
Add ethyl pyruvate to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the reaction mixture to allow for the crystallization of the product.
-
Filter and wash the crystals to obtain the purified 3-methylquinoxalin-2(1H)-one.
Caption: General synthetic scheme for 3-methylquinoxalin-2(1H)-one.
Anticancer Activity Evaluation: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]
SRB Assay Protocol:
-
Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) values.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Broth Microdilution Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathways
Quinoxalinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[10] Several quinoxaline derivatives act as ATP-competitive inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The inhibition of these signaling pathways can lead to the suppression of tumor growth and angiogenesis.
Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases (RTKs) by quinoxalinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]
A Comparative Analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and Structurally Related Compounds in Oncology and Microbiology
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its structurally similar analogs reveals the potential of the quinoxalin-2(1H)-one scaffold as a promising framework for the development of novel therapeutic agents. This guide provides a detailed examination of the synthesis, biological activity, and structure-activity relationships of this class of compounds, with a focus on their anticancer and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, its role as a key synthetic intermediate in the development of potent Hepatitis C virus (HCV) protease inhibitors underscores its significance.[1] This analysis, therefore, extends to closely related derivatives to provide a broader understanding of the therapeutic potential inherent in the quinoxalin-2(1H)-one core.
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The quinoxalin-2(1H)-one core, in particular, has been the subject of extensive research, leading to the identification of numerous derivatives with significant therapeutic potential.
Structural Comparison and Synthesis Overview
This compound features a quinoxalin-2(1H)-one core with a methoxy group at the 7-position and a methyl group at the 3-position. The synthesis of quinoxalin-2(1H)-one derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 3-methylquinoxalin-2(1H)-one derivatives, ethyl pyruvate is a common reagent.[3]
For the purpose of this comparative analysis, we will examine the biological activities of the following structurally related compounds, for which quantitative data is available:
-
Compound A: 3-Methylquinoxalin-2(1H)-one: The parent compound without substitution on the benzene ring.
-
Compound B: 6-Chloro-3-methylquinoxalin-2(1H)-one: A derivative with a chloro substitution, providing an insight into the effect of an electron-withdrawing group at the 6-position.
-
Compound C: 6,7-Dichloro-3-methylquinoxalin-2(1H)-one: A di-substituted derivative to understand the impact of multiple halogen substitutions.
Comparative Biological Activity
The following tables summarize the available quantitative data for the selected quinoxalin-2(1H)-one derivatives, focusing on their anticancer and antimicrobial activities.
Anticancer Activity
Quinoxalin-2(1H)-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Quinoxalin-2(1H)-one Derivatives (IC50 in µM)
| Compound/Drug | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Compound A (3-Methylquinoxalin-2(1H)-one) | Data not available | Data not available | Data not available | |
| Compound B (6-Chloro-3-methylquinoxalin-2(1H)-one derivative) | 6.18 | 5.11 | - | [4] |
| Doxorubicin (Reference Drug) | 9.27 | 7.43 | - | [4] |
| Sorafenib (Reference Drug) | - | 3.4 | 2.2 | [5] |
Note: The data for Compound B is for a derivative with further substitution at the 1-position, as specific data for 6-chloro-3-methylquinoxalin-2(1H)-one was not available.
Antimicrobial Activity
The quinoxalinone scaffold has also been explored for its potential to combat microbial infections. The following table presents the minimum inhibitory concentration (MIC) values of a derivative of 3-methylquinoxalin-2(1H)-one against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of a 3-Methylquinoxalin-2(1H)-one Derivative (MIC in µg/mL)
| Microbial Strain | Compound Derivative | Ciprofloxacin (Reference) | Fluconazole (Reference) | Reference |
| Staphylococcus aureus | Highly Active | Standard | - | [3] |
| Bacillus subtilis | Highly Active | Standard | - | [3] |
| Escherichia coli | Highly Active | Standard | - | [3] |
| Pseudomonas aeruginosa | Highly Active | Standard | - | [3] |
| Aspergillus niger | Moderate Activity | - | Standard | [3] |
| Candida albicans | Moderate Activity | - | Standard | [3] |
Note: The specific derivative tested was 2-[4-(substituted benziminomethyl)phenoxy]-3-methyl quinoxaline, derived from 3-methylquinoxalin-2(1H)-one.
Experimental Protocols
Synthesis of 3-Methylquinoxalin-2(1H)-one (General Procedure)
A solution of o-phenylenediamine in a suitable solvent (e.g., n-butanol or ethanol) is warmed. To this, a solution of ethyl pyruvate in the same solvent is added with constant stirring. The reaction mixture is then heated for a period, typically around one hour. Upon cooling, the crystalline product, 3-methylquinoxalin-2(1H)-one, separates out and can be collected by filtration, washed, and purified by recrystallization.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Sorafenib) for a specified period (e.g., 48 or 72 hours). After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes. Sterile filter paper discs impregnated with known concentrations of the test compounds and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) are placed on the agar surface. The plates are then incubated under suitable conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc. The minimum inhibitory concentration (MIC) is determined by broth microdilution method.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by anticancer quinoxalinone derivatives and a general workflow for their biological evaluation.
Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways often targeted by quinoxalinone-based anticancer agents.
Caption: General experimental workflow for the synthesis and biological evaluation of quinoxalinone derivatives.
Conclusion
References
- 1. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. tandfonline.com [tandfonline.com]
Reproducibility of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Analogs as Hepatitis C Virus NS3/4A Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its derivatives as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The data presented herein is collated from published studies to aid in the evaluation of the reproducibility of findings and to compare the performance of these compounds against various HCV genotypes and drug-resistant variants.
Introduction
The Hepatitis C virus NS3/4A serine protease is a crucial enzyme for viral replication and a primary target for direct-acting antiviral (DAA) therapies.[1][2] The protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the virus's life cycle.[1][2] Furthermore, NS3/4A plays a role in immune evasion by cleaving key host adaptor proteins, MAVS and TRIF, which are involved in the innate immune response to viral infections.[3][4] Quinoxaline-based compounds have emerged as a promising class of NS3/4A inhibitors. This guide focuses on derivatives of this compound, examining how modifications to the quinoxaline scaffold impact their inhibitory activity and resistance profile.
Comparative Performance Data
The following tables summarize the in vitro enzymatic inhibition (Ki) and cellular antiviral activity (EC50) of 7-methoxy-3-methylquinoxaline-containing inhibitors and their analogs against wild-type (WT) and resistant HCV strains. The data is extracted from studies on linear and macrocyclic HCV NS3/4A protease inhibitors.[5][6] Small hydrophobic groups at the 3-position of the P2 quinoxaline moiety have been shown to be preferable for maintaining potency against resistant variants.[5][6][7]
Table 1: Enzymatic Inhibition (Ki, nM) of Linear P2-Quinoxaline Inhibitors [5]
| Compound ID | P2 Quinoxaline Substituent (R) | WT Ki (nM) | R155K Ki (nM) | D168A Ki (nM) |
| 11a | -CH3 | 1.2 ± 0.1 | 2.2 ± 0.1 | 3.8 ± 0.2 |
| 11b | -CH2CH3 | 1.8 ± 0.1 | 3.5 ± 0.1 | 7.9 ± 0.3 |
| 11c | -CH(CH3)2 | 18 ± 1 | 140 ± 10 | >1000 |
| 11d | -CF3 | 1.5 ± 0.1 | 2.8 ± 0.1 | 5.5 ± 0.2 |
Table 2: Antiviral Activity (EC50, nM) in HCV Replicon Assays [5][6]
| Compound ID | P2 Quinoxaline Substituent (R) | WT EC50 (nM) | R155K EC50 (nM) | A156T EC50 (nM) | D168A EC50 (nM) |
| Analogue with -CH3 | -CH3 | 24 | 35 | 73 | 58 |
| Analogue with -CH2CH3 | -CH2CH3 | 31 | 51 | 120 | 89 |
| Analogue with -CH(CH3)2 | -CH(CH3)2 | 250 | 890 | >1000 | >1000 |
| Analogue with -CF3 | -CF3 | 0.9 | - | 10 | 4.7 |
Note: The compound IDs and specific analogue structures in the tables are based on the provided literature. The "Analogue with -CH3" corresponds to a compound containing the this compound moiety.
Experimental Protocols
HCV NS3/4A Enzymatic Inhibition Assay
This protocol outlines a typical method for determining the enzymatic inhibition of HCV NS3/4A protease by test compounds.[8]
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (wild-type or mutant)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(N-2-aminoethyl)-K(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compound is serially diluted in DMSO and then diluted in assay buffer.
-
A solution of the NS3/4A protease is prepared in the assay buffer.
-
In the microplate wells, add the test compound solution.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence signal continuously for a set period (e.g., 60 minutes) using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 500 nm).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence progress curves.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
HCV Replicon Cell-Based Assay
This assay measures the antiviral activity of compounds in a cellular context.[5][6][9]
-
Reagents and Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
The EC50 values (concentration at which 50% of viral replication is inhibited) are calculated by normalizing the luciferase signal to the cell viability data and fitting the results to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HCV NS3/4A protease and a general workflow for inhibitor screening.
Caption: HCV Polyprotein Processing by NS3/4A Protease and Inhibition.
Caption: HCV NS3/4A-mediated Evasion of Innate Immunity.
Caption: Workflow for Screening and Optimization of HCV Protease Inhibitors.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-3-methylquinoxalin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Methoxy-3-methylquinoxalin-2(1H)-one analogs, with a focus on their anticancer properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of novel therapeutic agents based on this promising chemical core.
Comparative Analysis of Biological Activity
The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoxalinone core and its appended moieties. The primary mechanism of action for many of these potent compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights
A key determinant of the antiproliferative activity of these analogs is the substituent at the N4-position of the quinoxalinone ring. Research has shown that the introduction of a 4-(2-substituted quinazolin-4-yl) moiety at this position leads to compounds with potent antitumor effects. The 7-methoxy group on the quinoxalinone ring is also considered crucial for activity.
Further SAR studies have revealed that:
-
Substitution on the Quinazoline Ring: The nature of the substituent at the 2-position of the quinazoline ring plays a critical role in modulating the anticancer potency.
-
Alkylamino vs. Alkoxy and Arylamino Groups: Linear alkylamino substituents at the 2-position of the quinazoline ring are generally more favorable for high antiproliferative activity compared to alkoxy and arylamino groups.
The following table summarizes the in vitro cytotoxic activity (GI50) of a series of 4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one analogs against a panel of human tumor cell lines.
| Compound ID | R Group (at quinazoline-2-position) | Mean GI50 (nM) |
| 1 | -CH3 | 1.5 - 1.7 |
| 2 | -NH(CH2)2CH3 | 0.54 - 10.6 |
| 3 | -OCH2CH3 | Less Potent |
| 4 | -NH-phenyl | Less Potent |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.
Synthesis of 4-(2-Substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one Analogs
A general synthetic route involves the condensation of 4-amino-7-methoxy-3-methylquinoxalin-2(1H)-one with a 2-substituted-4-chloroquinazoline. The reaction is typically carried out in a suitable solvent such as DMF or isopropanol, often in the presence of a base like triethylamine or potassium carbonate, and may require heating. The resulting products can be purified by column chromatography or recrystallization.
In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine tubulin), GTP, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Control reactions should include a vehicle control (e.g., DMSO), a known tubulin polymerization inhibitor (e.g., nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Visualizing the Mechanism of Action
To illustrate the biological processes affected by these quinoxalinone analogs, the following diagrams are provided.
The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, which in turn triggers a cascade of downstream signaling events leading to apoptosis. One such pathway involves the activation of the NF-κB signaling pathway, which can upregulate the expression of the death receptor Fas.
Benchmarking 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comparative Guide to Standard Inhibitors for Two Potential Targets
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of standard inhibitors for two potential biological targets of 7-Methoxy-3-methylquinoxalin-2(1H)-one: Monoamine Oxidase A (MAO-A) and Hepatitis C Virus (HCV) NS3/4A protease. While direct experimental data for this compound is not currently available in the public domain, its structural similarity to known inhibitors of these enzymes suggests its potential as a modulator of their activity. This document aims to provide the necessary context for its evaluation by summarizing the performance of established inhibitors and detailing the experimental protocols for activity assessment.
Potential Target 1: Monoamine Oxidase A (MAO-A)
Quinoxaline derivatives have been identified as a promising scaffold for the development of MAO-A inhibitors, which are established therapeutic agents for the treatment of depression and anxiety disorders.[1][2] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[3] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect.
Comparative Data of Standard MAO-A Inhibitors
The following table summarizes the inhibitory potency (IC50) of well-established MAO-A inhibitors. This data provides a benchmark for the potential efficacy of novel compounds like this compound.
| Standard Inhibitor | Type of Inhibition | IC50 (MAO-A) | Reference |
| Moclobemide | Reversible, Selective | ~10 µM (rat brain homogenates) | [4] |
| Phenelzine | Irreversible, Non-selective | Potent (requires >80% inhibition for efficacy) | [5] |
| Clorgyline | Irreversible, Selective | Not specified | [1] |
Experimental Protocol: In Vitro MAO-A Inhibition Assay
A common and reliable method for determining the MAO-A inhibitory activity of a compound is the kynuramine assay.[2][3][6][7]
Principle:
This assay measures the enzymatic activity of MAO-A by monitoring the conversion of the substrate, kynuramine, into 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be detected either spectrophotometrically or fluorometrically. The inhibitory potential of a test compound is determined by its ability to reduce the rate of 4-hydroxyquinoline formation.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitors (e.g., Moclobemide, Clorgyline)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black or UV-transparent, depending on the detection method)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in the chosen solvent. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Setup: To each well of the microplate, add the following in order:
-
Potassium phosphate buffer
-
A solution of the test compound or standard inhibitor at various concentrations (a solvent control without inhibitor should also be included).
-
Recombinant human MAO-A enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the kynuramine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Detection:
-
Fluorometric Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Spectrophotometric Detection: Measure the absorbance of 4-hydroxyquinoline at ~316 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MAO-A activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of MAO-A inhibition.
Caption: Workflow for the in vitro MAO-A inhibition assay.
Potential Target 2: Hepatitis C Virus (HCV) NS3/4A Protease
The 7-methoxy-3-methylquinoxalin-2-yl moiety is a key structural component of several potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is essential for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HCV infection.
Comparative Data of Standard HCV NS3/4A Protease Inhibitors
The following table presents the inhibitory potency (IC50) of several FDA-approved HCV NS3/4A protease inhibitors. These compounds represent the current standard of care and serve as a high benchmark for new potential inhibitors.
| Standard Inhibitor | Genotype Coverage | IC50 (Biochemical Assay) | Reference |
| Grazoprevir | Pan-genotypic | 7 pM - 62 pM (Genotypes 1a, 1b, 4) | [8] |
| Glecaprevir | Pan-genotypic | 3.5 nM - 11.3 nM (Genotypes 1-6) | [9][10][11][12] |
| Voxilaprevir | Pan-genotypic | 38 pM - 66 pM (Genotypes 1b, 3a) | |
| Telaprevir | Genotype 1 | 7 nM (Ki*) | [13] |
Experimental Protocol: In Vitro HCV NS3/4A Protease FRET Assay
A widely used method for measuring the activity of HCV NS3/4A protease and the potency of its inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[14][15][16][17]
Principle:
This assay utilizes a synthetic peptide substrate that contains a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the fluorescence of the donor is quenched by the nearby acceptor. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., containing an NS5A/5B cleavage site)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Standard inhibitors (e.g., Grazoprevir, Glecaprevir)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in DMSO. Prepare a working solution of the FRET substrate in the assay buffer.
-
Assay Setup: To each well of the microplate, add the following:
-
Assay buffer
-
A solution of the test compound or standard inhibitor at various concentrations.
-
Recombinant HCV NS3/4A protease solution.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Role of HCV NS3/4A protease and its inhibition.
Caption: Workflow for the HCV NS3/4A protease FRET assay.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Relationship between response to phenelzine and MAO inhibition in a clinical trial of phenelzine, amitriptyline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. ijcrt.org [ijcrt.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurogentec.com [eurogentec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating Quinoxalinone Chemistry: A Comparative Guide to Alternatives for 7-Methoxy-3-methylquinoxalin-2(1H)-one in Modern Research
For Immediate Release
In the dynamic landscape of drug discovery and molecular research, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, 7-Methoxy-3-methylquinoxalin-2(1H)-one has served as a foundational building block in the synthesis of various bioactive molecules. This guide provides a comparative analysis of key alternatives to this compound, focusing on their performance in two major research domains: antiviral therapy, specifically as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, and in oncology as kinase inhibitors.
This publication offers researchers, scientists, and drug development professionals a comprehensive overview of structurally related quinoxalinone derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Quinoxalinone Derivatives in HCV Research
Recent advancements in the development of direct-acting antivirals for Hepatitis C have highlighted the utility of the quinoxalinone moiety in the design of potent NS3/4A protease inhibitors. A key study in this area provides a direct comparison of macrocyclic inhibitors incorporating a 7-methoxy-3-methylquinoxaline group versus those with a 6-methoxy-3-(trifluoromethyl)quinoxaline group. The latter has been identified as a promising alternative, demonstrating comparable or enhanced potency against both wild-type and drug-resistant HCV variants.
Table 1: Comparative Antiviral Activity of P1-P3 Macrocyclic HCV NS3/4A Protease Inhibitors
| Compound ID | P2 Quinoxaline Moiety | HCV Replicon Genotype | EC50 (nM) |
| Compound 2 | 7-methoxy-3-methylquinoxaline | GT1b (Wild-Type) | 0.33 |
| GT1a (A156T variant) | 9.65 | ||
| Compound 3 | 6-methoxy-3-(trifluoromethyl)quinoxaline | GT1b (Wild-Type) | 0.21 |
| GT1a (A156T variant) | 12 |
Data synthesized from a study on quinoxaline-based P1–P3 macrocyclic NS3/4A protease inhibitors.[1][2][3]
The data indicates that while both scaffolds yield highly potent inhibitors, the 6-methoxy-3-(trifluoromethyl)quinoxaline derivative (Compound 3) shows slightly improved activity against the wild-type virus.[1] Although its potency against the A156T drug-resistant variant is marginally lower than the 7-methoxy-3-methylquinoxaline-containing compound (Compound 2), both maintain significant activity, underscoring the potential of these alternatives in overcoming drug resistance.[1]
Quinoxalinone Derivatives as Kinase Inhibitors in Oncology
Researchers often synthesize a series of analogs with varying substituents on the benzene and pyrazine rings to optimize binding to the ATP-binding pocket of the target kinase. The general experimental workflow for evaluating these alternatives is outlined below.
Experimental Protocols
HCV NS3/4A Protease Enzymatic Inhibition Assay
This protocol outlines a typical procedure for determining the in vitro potency of compounds against the HCV NS3/4A protease.
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(A2pr(Dnp))-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 100 nL of the compound solutions to the wells of the 384-well plate.
-
Add 10 µL of the NS3/4A protease solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 200 nM final concentration) in assay buffer.
-
Monitor the fluorescence signal (e.g., excitation at 355 nm, emission at 500 nm) kinetically for 30 minutes at 30°C.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
HCV Replicon Cell-Based Assay
This protocol describes the evaluation of antiviral activity in a cellular context using a luciferase-based HCV replicon system.[4]
-
Cell Line and Reagents:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and G418 for selection.
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
EC50 values are calculated by plotting the percentage of luciferase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro EGFR Kinase Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of quinoxalinone derivatives against EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White 96-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the EGFR enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified in a luciferase-based reaction.
-
Measure the luminescence signal.
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the compounds against cancer cell lines.[5]
-
Cell Lines and Reagents:
-
Human cancer cell line (e.g., A549, a non-small cell lung cancer line).
-
Cell Culture Medium: RPMI-1640 with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the therapeutic targets and experimental designs, the following diagrams illustrate the HCV NS3/4A protease inhibition mechanism and a general workflow for screening kinase inhibitors.
Caption: Mechanism of HCV NS3/4A Protease Inhibition.
Caption: Workflow for Screening Quinoxalinone-based Kinase Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Statistical Validation of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic performance of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its derivatives against established anticancer and antimicrobial agents. This analysis is supported by available experimental data for structurally related compounds and outlines detailed protocols for validation.
While direct experimental validation of this compound is not extensively available in current literature, its chemical scaffold is a core component of a class of highly active anti-cancer compounds. This guide leverages data from a potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, to statistically frame the potential efficacy of the parent compound and provide a roadmap for its experimental validation. Quinoxalinone derivatives, as a class, are recognized for their broad spectrum of biological activities, including roles as anticancer, antimicrobial, and enzyme-inhibiting agents[1][2].
Comparative Anticancer Activity
The quinoxalinone scaffold is integral to numerous compounds investigated for their anticancer properties. Research into a closely related derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor activity. This derivative was shown to inhibit tumor growth by 62% in mice at a low dosage of 1.0 mg/kg and displayed exceptionally high antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 (Growth Inhibition 50) values in the sub-nanomolar range (as low as the 10⁻¹⁰ M level)[1][2]. This suggests that the this compound core is a promising pharmacophore for the development of potent anticancer agents.
The proposed mechanism of action for this class of compounds includes the disruption of tumor vasculature and inhibition of tubulin polymerization[1].
Table 1: Comparative in vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Derivative) | Various Human Cancer Cell Lines | Sub-nanomolar (10⁻⁴ µM) | Tubulin Polymerization Inhibitor, Tumor-Vascular Disrupting Agent[1][2] |
| Doxorubicin (Standard) | A549 (Lung) | 0.13 - 2 | Topoisomerase II Inhibitor |
| HCT116 (Colon) | 9.27 | Topoisomerase II Inhibitor | |
| MCF-7 (Breast) | 2.5 - 7.43 | Topoisomerase II Inhibitor | |
| HepG2 (Liver) | 12.18 | Topoisomerase II Inhibitor |
Note: Data for the quinoxalinone derivative is presented as GI50, while data for Doxorubicin is presented as IC50. Both metrics represent the concentration required to inhibit 50% of cellular growth or viability.
Comparative Antimicrobial Activity
Quinoxalinone derivatives have also been explored for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound is not available, various other quinoxalinone derivatives have shown promising activity against a range of bacterial strains.
Table 2: Comparative in vitro Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| Quinoxalin-2(1H)-one Derivatives (General) | Staphylococcus aureus | 0.97 - 62.5 |
| Escherichia coli | 7.81 - 62.5 | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.6 |
| Escherichia coli | 0.013 - 0.08 | |
| Pseudomonas aeruginosa | 0.15 |
Experimental Protocols for Validation
To facilitate further research and validation of this compound, detailed protocols for key experiments are provided below.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.
2. Tubulin Polymerization Assay
This assay assesses the compound's ability to interfere with microtubule formation.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: this compound is added to the reaction mixture.
-
Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C.
-
Controls: Paclitaxel (promotes polymerization) and vinblastine (inhibits polymerization) are used as positive controls.
3. Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication.
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound is prepared.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Analysis: The different forms of DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis and visualized with a DNA stain. Inhibition is observed as a decrease in the amount of relaxed DNA.
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by quinoxalinone derivatives and a general workflow for their biological evaluation.
Caption: Potential anticancer signaling pathways targeted by this compound.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one, ensuring compliance with general laboratory safety standards.
Compound Information:
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with institutional guidelines and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: A laboratory chemical is considered waste when it is no longer intended for use.[4]
-
Container Selection:
-
Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.
-
The container must be in good condition, free from leaks or cracks, and have a secure, screw-on cap.[5]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "this compound" and its approximate quantity. Do not use abbreviations.[4]
-
Include the date when the first particle of waste is added to the container.
-
-
Waste Accumulation:
-
Solid Waste: Place the solid this compound directly into the labeled hazardous waste container.
-
Contaminated Labware: Items such as gloves, weigh boats, or absorbent paper that are contaminated with the compound should be considered hazardous waste. These items must be double-bagged in clear plastic bags, sealed, and labeled with the chemical constituent before being placed in the designated solid waste container.[6] Do not mix solid waste with liquid waste.[6]
-
-
Storage:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[6][7]
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Request:
Disposal of Empty Containers
Chemical containers that held this compound must be decontaminated before being discarded.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[4]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquids.
-
Final Disposal: After triple-rinsing and air-drying in a ventilated area, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycling.[3][4]
Data Presentation: Hazardous Waste Accumulation Limits
The following table summarizes general quantitative limits for hazardous waste storage in a Satellite Accumulation Area, as stipulated by many regulatory bodies.
| Waste Category | Maximum Volume/Weight Allowed | Time Limit for Removal (Once Limit is Reached) |
| General Hazardous Waste | 55 gallons | Within 3 calendar days |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Within 3 calendar days |
Note: While this compound is not explicitly on the EPA's P-list, it is best practice to manage waste accumulation diligently to minimize risk.[7]
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound and associated waste.
References
- 1. 117237-99-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 7-Methoxy-3-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the parent compound, quinoxaline, and general best practices for handling potentially hazardous research chemicals. Quinoxaline derivatives are known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and are suspected of causing cancer. Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This selection is based on the potential hazards of quinoxalinone derivatives and is designed to provide a robust barrier against exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and meet ANSI Z87.1 standards. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement. Double gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Must be a long-sleeved, buttoned coat. A Nomex® lab coat should be considered if working with flammable solvents. |
| Full-Body Suit | Recommended for large-scale operations or when significant dust generation is unavoidable. | |
| Respiratory Protection | N95 Respirator | Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. |
| Footwear | Closed-toe Shoes | Must cover the entire foot. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
Adherence to strict protocols is critical for safety and experimental reproducibility.
Protocol for Weighing Solid this compound:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
PPE: Don all required personal protective equipment as detailed in the table above.
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Clean-up: Close the stock container tightly. Clean any minor spills within the fume hood immediately using appropriate methods.
-
Documentation: Record the exact weight of the compound.
Protocol for Waste Disposal:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[1][2]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[1][3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1][2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste contractor. Never pour chemical waste down the drain.[2][4]
By implementing these safety measures and operational plans, researchers can confidently and safely work with this compound, ensuring the well-being of all laboratory personnel and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
